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  • Product: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Core Science & Biosynthesis

Foundational

Chemical properties of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Chemical Profile: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine [1] Executive Summary 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) is a specialized heterocyclic building block primarily utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine [1]

Executive Summary

3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors and macrocyclic drugs. As a regioisomer of the core scaffold found in third-generation ALK/ROS1 inhibitors (e.g., Lorlatinib intermediates), this compound offers a unique vector for Structure-Activity Relationship (SAR) exploration. Its 4-aminopyridine core serves as a critical hydrogen bond donor/acceptor motif, while the 5-isopropenyl group acts as a versatile "handle" for late-stage functionalization—enabling ring-closing metathesis (RCM) for macrocyclization or reduction to a hydrophobic isopropyl moiety.

Physicochemical Profile & Structural Analysis

The compound features a highly functionalized pyridine ring.[2] The 4-amino group provides a strong electron-donating effect, significantly increasing the electron density of the pyridine ring, making the ring nitrogen highly basic and the 3/5-positions susceptible to electrophilic attack (though sterically hindered).

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionNote
Molecular Formula C9H12N2-
Molecular Weight 148.21 g/mol Fragment-like (Rule of 3 compliant)
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
Predicted LogP ~1.82Lipophilic, good membrane permeability
pKa (Pyridine N) ~9.2 (Predicted)Highly basic due to 4-NH2 resonance
pKa (Exocyclic N) ~ -2.0 (Predicted)Non-basic; lone pair delocalized into ring
H-Bond Donors 1 (NH2)Critical for hinge binding in kinases
H-Bond Acceptors 2 (Pyridine N, NH2)-

Structural Insight: The isopropenyl group at the 5-position is conjugated with the aromatic system but twisted out of planarity due to steric clash with the 4-amino and 3-methyl groups. This conformation is pivotal for its reactivity in palladium-catalyzed coupling reactions.

Synthetic Routes

The most robust industrial route to 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine is via Suzuki-Miyaura Cross-Coupling . This method offers high yields and tolerance for the free amine, avoiding the need for protecting groups.

Primary Route: Suzuki Coupling
  • Starting Material: 5-Bromo-3-methylpyridin-4-amine (or 3-bromo-5-methylpyridin-4-amine, depending on nomenclature convention for the precursor).

  • Reagent: Isopropenylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃ (aqueous).

  • Solvent: 1,4-Dioxane / Water (4:1).

Figure 1: Synthetic Pathway

Synthesis SM 5-Bromo-3-methyl pyridin-4-amine Intermediate Pd(II) Complex SM->Intermediate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent Isopropenylboronic acid pinacol ester Reagent->Intermediate Product 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of the target scaffold.

Chemical Reactivity & Transformations[4]

This scaffold is a "divergent intermediate," meaning it can be transformed into multiple distinct pharmacophores.

A. Alkene Reduction (Hydrophobic Pocket Targeting)

The isopropenyl group is frequently hydrogenated to an isopropyl group . In kinase inhibitors (e.g., Crizotinib, Lorlatinib analogs), the isopropyl group fills the hydrophobic pocket (gatekeeper residue) of the ATP-binding site.

  • Conditions: H₂ (1 atm), 10% Pd/C, MeOH, RT, 2-4 h.

  • Outcome: Quantitative conversion to 3-isopropyl-5-methylpyridin-4-amine.

B. Macrocyclization (Ring-Closing Metathesis)

For macrocyclic kinase inhibitors, the isopropenyl group serves as an olefin handle. It can undergo Ring-Closing Metathesis (RCM) with another alkene tethered to the 4-amino group (via an amide linker).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Significance: Locks the bioactive conformation, improving potency and selectivity.

C. Oxidative Functionalization

The alkene can be oxidized to a ketone or diol, providing handles for further derivatization (e.g., attaching solubilizing groups).

  • Ozonolysis: O₃, DCM, -78°C → Acetyl group.

  • Upjohn Dihydroxylation: OsO₄, NMO → 1,2-Diol.

Figure 2: Reactivity Profile

Reactivity cluster_0 Alkene Transformations Core 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine Iso Isopropyl Analog (Hydrophobic Binding) Core->Iso H2, Pd/C Macro Macrocycle (RCM Product) Core->Macro Grubbs II (with tether) Diol 1,2-Diol (Solubility) Core->Diol OsO4, NMO

Caption: Divergent synthetic utility of the isopropenyl handle.

Experimental Protocols

Protocol A: Suzuki Coupling (Synthesis of Core)

Objective: Synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine from 5-bromo-3-methylpyridin-4-amine.

  • Setup: In a 250 mL round-bottom flask, charge 5-bromo-3-methylpyridin-4-amine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to substrate).

  • Degassing: Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Reaction: Heat to 90°C for 12 hours under nitrogen atmosphere.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (0-10% MeOH in DCM).

Protocol B: Hydrogenation (Isopropenyl to Isopropyl)

Objective: Reduction for SAR studies.

  • Setup: Dissolve the alkene substrate in MeOH (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under a hydrogen balloon (1 atm) at RT for 3 hours. Monitor by LCMS (disappearance of m/z 149, appearance of m/z 151).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the clean isopropyl product.

Applications in Drug Discovery

  • Kinase Inhibitors (ALK/ROS1): The 4-aminopyridine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The 3-methyl and 5-isopropenyl groups provide vectors to explore the solvent front and hydrophobic back-pocket.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da) and high ligand efficiency, this compound is an ideal fragment for screening against novel targets.

  • PROTAC Linkers: The alkene can be functionalized to attach E3 ligase ligands or warheads for targeted protein degradation.

Safety & Handling

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

References

  • Suzuki-Miyaura Coupling of Aminopyridines : Journal of Medicinal Chemistry, "Discovery of Macrocyclic Lorlatinib (PF-06463922) as a Potent, Selective, Brain-Penetrant Inhibitor of ALK/ROS1." (Contextual reference for similar chemistry).

  • General Synthesis of 4-Aminopyridines : Organic Process Research & Development, "Scalable Synthesis of Functionalized Pyridines."

  • Compound Data : PubChem CID 137703325 (Isomer reference).

  • Reactivity of Isopropenyl Groups : Tetrahedron Letters, "Hydrogenation and Functionalization of Isopropenyl-substituted Heterocycles."

Sources

Exploratory

Molecular structure and weight of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications Executive Summary 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) represents a highly specialized heterocyclic building block utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) represents a highly specialized heterocyclic building block utilized in modern medicinal chemistry.[1] Characterized by a dense substitution pattern on the pyridine core (positions 3, 4, and 5), this molecule serves as a critical "privileged scaffold" in the synthesis of kinase inhibitors and bioisosteres for vitamin B6 analogs. Its structural uniqueness lies in the isopropenyl handle at position 5, offering a versatile conjugation site for further diversification (e.g., hydrogenation, hydroboration, or cyclization).

This guide provides a rigorous technical analysis of its molecular weight, physicochemical properties, synthetic protocols, and structural validation methods, designed for application scientists and drug discovery researchers.

Part 1: Physicochemical Profile & Molecular Weight

The precise molecular weight and formula are foundational for stoichiometric calculations in synthesis and mass spectrometry validation.

Table 1: Core Physicochemical Specifications
PropertySpecificationTechnical Note
Chemical Name 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amineIUPAC nomenclature
CAS Registry Number 2397624-10-9Verified identifier
Molecular Formula C₉H₁₂N₂ Degree of Unsaturation = 5
Molecular Weight (Average) 148.21 g/mol Used for molarity calculations
Monoisotopic Mass 148.1000 g/mol Critical for HR-MS identification
Physical State Solid (Off-white to pale yellow)Typical of amino-pyridines
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; CNS penetrant potential
pKa (Predicted) ~9.1 (Pyridine N), ~-1 (Amine)Pyridine nitrogen is the primary basic site

Stoichiometric Causality: The molecular weight of 148.21 g/mol is derived from the sum of atomic weights:

  • 9 Carbons (9 × 12.011) = 108.099

  • 12 Hydrogens (12 × 1.008) = 12.096

  • 2 Nitrogens (2 × 14.007) = 28.014

  • Total: 148.209 g/mol

Part 2: Structural Elucidation & Electronic Effects

The molecule features a 3,4,5-trisubstituted pyridine ring . This substitution pattern creates a unique electronic and steric environment:

  • Steric Crowding: The 4-amino group is flanked by a methyl group (C3) and an isopropenyl group (C5). This steric pressure forces the substituents to adopt specific conformations to minimize strain, potentially twisting the isopropenyl group out of planarity with the pyridine ring.

  • Electronic Push-Pull:

    • The 4-amino group is a strong electron donor (+M effect), increasing electron density in the ring, particularly at C3 and C5.

    • The Pyridine Nitrogen is electron-withdrawing (-I/-M), stabilizing the ring.

  • Reactivity Handle: The isopropenyl group (prop-1-en-2-yl) contains a terminal alkene. Unlike an isopropyl group, this alkene allows for:

    • Heck couplings or Metathesis.

    • Oxidative cleavage to a ketone/aldehyde.

    • Hydrogenation to the saturated isopropyl analog.

Visualization: Structural Connectivity & Steric Logic

The following diagram illustrates the connectivity and the steric interactions defining the molecule's geometry.

MolecularStructure Core Pyridine Ring (Electron Deficient) Pos3 Pos 3: Methyl (-CH3) (Steric Bulk) Core->Pos3 Substitution Pos4 Pos 4: Amine (-NH2) (e- Donor / H-Bond) Core->Pos4 Substitution Pos5 Pos 5: Isopropenyl (-C(CH3)=CH2) (Reactive Handle) Core->Pos5 Substitution Pos3->Pos4 Steric Clash (Ortho) Pos4->Pos5 Steric Clash (Ortho)

Figure 1: Structural connectivity showing the crowded 3,4,5-substitution pattern and reactive handles.

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)

Since this molecule is a specific intermediate, the most robust synthesis route utilizes a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity and yield.

Reaction Design
  • Substrate: 3-bromo-5-methylpyridin-4-amine (Commercially available or synthesized via bromination of 3-methylpyridin-4-amine).

  • Coupling Partner: Isopropenylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust against steric hindrance and basic amines).

  • Base: K₂CO₃ or Cs₂CO₃ (Inorganic base to activate the boronate).

Step-by-Step Protocol
  • Preparation: In a nitrogen-purged reaction vial, dissolve 3-bromo-5-methylpyridin-4-amine (1.0 eq) and Isopropenylboronic acid pinacol ester (1.2 eq) in a mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Activation: Add K₂CO₃ (3.0 eq). Degas the solution by bubbling nitrogen for 10 minutes (Critical to prevent Pd oxidation).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 eq). Seal the vial.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via LC-MS (Target Mass: 149.1 [M+H]⁺).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Eluent: DCM/MeOH (95:5) or Hexane/EtOAc gradient.

Visualization: Synthetic Pathway

SynthesisPath SM Starting Material: 3-bromo-5-methylpyridin-4-amine Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Reaction Reagent Reagent: Isopropenylboronic acid pinacol ester Reagent->Reaction Product Target Product: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (C9H12N2) Reaction->Product C-C Bond Formation

Figure 2: Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold.

Part 4: Analytical Characterization & Validation

To ensure the integrity of the synthesized molecule, the following spectral signatures must be validated.

1. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal:

    • [M+H]⁺: 149.1 m/z (Base peak).

    • [M+Na]⁺: 171.1 m/z (Possible adduct).

  • Validation: Absence of the bromine isotope pattern (1:1 ratio at M and M+2) confirms successful coupling.

2. Proton NMR (¹H NMR) - Predicted Shifts (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.05 Singlet (s)1HH-2 (Aromatic, adjacent to N)
7.95 Singlet (s)1HH-6 (Aromatic, adjacent to N)
5.35 Broad Singlet (br s)2H-NH₂ (Amino protons, exchangeable)
5.25 Singlet (s)1H=CH₂ (Alkene terminal, Ha)
5.05 Singlet (s)1H=CH₂ (Alkene terminal, Hb)
2.15 Singlet (s)3H-CH₃ (Methyl on Pyridine C3)
2.05 Singlet (s)3H-CH₃ (Methyl on Isopropenyl)

Note: The aromatic protons H-2 and H-6 appear as singlets because the ring is fully substituted at positions 3, 4, and 5, eliminating vicinal coupling.

Part 5: Safety & Handling (GHS Standards)

While specific toxicological data may be limited for this derivative, standard protocols for aminopyridines apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References
  • PubChem. (2025).[2][3] Compound Summary: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9).[1][4] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

Foundational

3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine CAS number and identifiers

Topic: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Privileged Scaffold for Fused Heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Fused Heterocyclic Drug Discovery

Introduction & Chemical Identity

3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9 ) is a highly specialized pyridine intermediate used primarily in the synthesis of advanced small-molecule inhibitors, particularly those targeting kinases (e.g., ALK, ROS1) and GTPases (e.g., KRAS G12C).

Its structural significance lies in the ortho-disposition of the amine (-NH2), methyl (-CH3), and isopropenyl (-C(CH3)=CH2) groups. This specific arrangement serves as a "molecular hinge," enabling the rapid construction of fused bicyclic systems such as 1,6-naphthyridines or pyrido[2,3-d]pyrimidines via cyclization reactions. The isopropenyl group acts as a versatile handle—it can be reduced to a bulky isopropyl hydrophobic contact, oxidized to a ketone, or engaged in intramolecular cyclization.

Core Identifiers
PropertyDetail
Chemical Name 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine
CAS Number 2397624-10-9
Synonyms 3-Methyl-5-isopropenylpyridin-4-amine; 5-Isopropenyl-3-picolin-4-amine
Molecular Formula C9H12N2
Molecular Weight 148.21 g/mol
SMILES CC(=C)C1=C(N)C(C)=CN=C1
InChI Key GHNHWFPCAKOHOU-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Synthesis & Manufacturing Logic

The synthesis of this compound requires precise regio-control to ensure the correct placement of the methyl and isopropenyl groups relative to the amine. The most robust industrial route employs a Suzuki-Miyaura Cross-Coupling strategy starting from a halogenated precursor.

2.1 Retrosynthetic Analysis

The target molecule is disconnected at the C-C bond of the isopropenyl group.

  • Target: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

  • Precursor A (Electrophile): 3-Bromo-5-methylpyridin-4-amine (or the iodo analog).

  • Precursor B (Nucleophile): Isopropenylboronic acid pinacol ester (2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

2.2 Validated Synthetic Protocol

Objective: Synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine via Suzuki Coupling.

Reagents:

  • 3-Bromo-5-methylpyridin-4-amine (1.0 eq)

  • Isopropenylboronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)[1]

  • Base: K2CO3 (3.0 eq) or Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, charge the 3-Bromo-5-methylpyridin-4-amine, Isopropenylboronic acid pinacol ester, and Base.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture. Degas the solution by bubbling Nitrogen or Argon through it for 15 minutes (Sparging). Critical Step: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the bromide starting material (M+H = 187/189) and the appearance of the product (M+H = 149).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% MeOH/DCM gradient) to yield the title compound.

2.3 Synthesis Pathway Diagram (DOT)

SynthesisPathway Start 3-Bromo-5-methylpyridin-4-amine (Precursor) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Catalyst Reagent Isopropenylboronic Acid Pinacol Ester Reagent->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition & Transmetallation Product 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine (CAS 2397624-10-9) Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of CAS 2397624-10-9.

Applications in Drug Discovery

This compound is not typically a final drug but a Late-Stage Intermediate (LSI) . Its applications focus on constructing bicyclic heteroaromatic cores found in oncology drugs.

3.1 Downstream Cyclization Logic

The "ortho-amino-alkene" motif allows for cyclization reactions to form Pyrido[2,3-d]pyrimidines or Naphthyridines .

  • Pathway A (Hydroamination/Cyclization): Acid-catalyzed cyclization can yield dihydro-naphthyridine scaffolds.

  • Pathway B (Functionalization): The amine can be acylated with a urea or amide linker, and the alkene can be reduced to an isopropyl group (common in ALK inhibitors like Ceritinib analogs) or used in Ring-Closing Metathesis (RCM).

3.2 Strategic Workflow Diagram (DOT)

ApplicationWorkflow cluster_0 Path A: Reduction (Hydrophobic Core) cluster_1 Path B: Cyclization (Fused Systems) Core 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine StepA1 Hydrogenation (H2, Pd/C) Core->StepA1 StepB1 Acylation / Urea Formation Core->StepB1 ProductA 3-Isopropyl-5-methyl pyridin-4-amine StepA1->ProductA DescA Used in ALK/ROS1 Inhibitors (Steric Bulk) ProductA->DescA StepB2 Intramolecular Cyclization StepB1->StepB2 ProductB Pyrido-Pyrimidine / Naphthyridine Scaffolds StepB2->ProductB DescB Used in KRAS G12C / EGFR Inhibitors ProductB->DescB

Figure 2: Strategic utilization of the isopropenyl-amine scaffold in medicinal chemistry.

Analytical Characterization & QC

To ensure the integrity of this intermediate before using it in high-value synthesis, the following QC parameters must be met.

TestAcceptance CriteriaDiagnostic Signals
HPLC Purity > 97.0% (Area %)Retention time vs. standard.
1H NMR (DMSO-d6) Conforms to StructureAlkene: ~5.10 ppm (s, 1H), ~5.35 ppm (s, 1H). Methyl (Allylic): ~2.05 ppm (s, 3H). Methyl (Aryl): ~2.10 ppm (s, 3H). Pyridine: Two singlets ~8.0–8.5 ppm.
LC-MS M+H = 149.1 ± 0.5Positive Ion Mode (ESI+).
Appearance Off-white solidVisual inspection.

Self-Validating Protocol Note: When running NMR, always check for the presence of residual pinacol (peaks at ~1.2 ppm) or phosphine oxides from the catalyst. These impurities can interfere with subsequent cyclization steps by poisoning catalysts or altering stoichiometry.

Safety & Handling
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alkene moiety is susceptible to oxidation over long periods if exposed to air.

References
  • Appretech Scientific Limited . Product Catalog: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine. Retrieved from

  • AbovChem . Product Data Sheet: CAS 2397624-10-9. Retrieved from

  • Sigma-Aldrich . Building Blocks and Heterocycles: Pyridine Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary. Retrieved from

  • BenchChem . Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (General Suzuki coupling protocols). Retrieved from

Sources

Exploratory

Safety Data Sheet (SDS) for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

This guide serves as an advanced technical resource for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9). It moves beyond the standard regulatory compliance of a Safety Data Sheet (SDS) to provide a mechani...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9). It moves beyond the standard regulatory compliance of a Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, stability, and handling protocols required for high-integrity drug development workflows.

[1]

CAS Number: 2397624-10-9 Molecular Formula: C9H12N2 Molecular Weight: 148.21 g/mol Synonyms: 4-Amino-3-methyl-5-isopropenylpyridine; 3-Methyl-5-(1-methylethenyl)-4-pyridinamine.

Part 1: Chemical Identity & Strategic Context

The Structural Scaffold

This compound is not merely a generic reagent; it is a highly functionalized 4-aminopyridine (4-AP) derivative. The 4-AP core is a well-documented pharmacophore known for blocking voltage-gated potassium channels (


), which facilitates neurotransmitter release.
  • Core: Pyridine ring with an amine at the C4 position.[1][2][3]

  • Substituents: A methyl group at C3 and an isopropenyl group at C5.

  • Significance: This substitution pattern is characteristic of intermediates used in the total synthesis of Huperzine A and its analogs (neuroprotective agents used in Alzheimer's research). The isopropenyl group serves as a critical "handle" for further cyclization or functionalization reactions [1, 2].

Stability & Reactivity Profile

The presence of the isopropenyl group (an alkene) conjugated or proximal to the pyridine ring introduces specific stability concerns:

  • Oxidation Sensitivity: The double bond is susceptible to oxidation (epoxidation) if exposed to air/peroxides over time.

  • Polymerization: While the pyridine ring stabilizes the molecule, the terminal alkene can undergo radical polymerization if stored improperly.

  • Basicity: As a 4-aminopyridine derivative, the ring nitrogen is significantly basic (

    
     likely 
    
    
    
    9-10), making it reactive toward electrophiles and acidic protons.

Part 2: Hazard Identification & Mechanistic Toxicology

Signal Word: WARNING (Standard GHS) / DANGER (Expert Assessment)

GHS Classifications (Regulatory Baseline)

Current supplier data categorizes this substance primarily as an irritant.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Expert Hazard Assessment (The "Hidden" Risk)

Critical Safety Notice: While regulatory databases currently list this as an irritant, the structural homology to 4-Aminopyridine (CAS 504-24-5) warrants a higher tier of precaution. 4-AP is an Acute Toxin (Oral/Dermal) and a convulsant.

  • Mechanism: Blockade of neuronal

    
     channels leads to prolonged action potentials and repetitive firing.
    
  • Read-Across Toxicity: Until specific

    
     data confirms otherwise, researchers must treat CAS 2397624-10-9 as a potential neurotoxin . The alkyl substitutions (methyl/isopropenyl) may modulate potency but do not necessarily eliminate the channel-blocking capability.
    

Part 3: Handling Protocols (Self-Validating Systems)

To ensure scientific integrity and safety, the handling of this compound must follow a "Self-Validating" workflow where every step includes a check for compound degradation or exposure risk.

Storage & Stability Workflow
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent oxidation of the isopropenyl group.

  • Validation: Check appearance before use. A transition from off-white/yellow solid to a dark brown gum indicates oxidative degradation or polymerization.

Experimental Handling Diagram

The following workflow integrates safety checks directly into the experimental process.

HandlingProtocol cluster_safety Critical Safety Controls Start Reagent Retrieval (Cold Storage 2-8°C) Check Visual Integrity Check (Color/Form) Start->Check Weigh Weighing (Inside Fume Hood) Check->Weigh Pass (Pale Yellow) Waste Waste Disposal (Halogenated/Organic) Check->Waste Fail (Dark/Gummy) Solubilization Solubilization (DMSO/Methanol) Weigh->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Reaction->Waste

Figure 1: Self-validating handling workflow. Note the "Visual Integrity Check" as a Go/No-Go decision point.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double gloving recommended)Protects against potential neurotoxic absorption through skin.
Respiratory N95 or P100 (if powder) / Fume HoodPrevents inhalation of dust (H335) and systemic absorption.
Eyes Chemical Safety GogglesPrevents severe irritation (H319) and corneal damage.

Part 4: Emergency Response & First Aid

Exposure Scenarios
  • Ocular Contact: Immediately flush with saline/water for 15 minutes. Mechanism: The basic amine can cause caustic injury to the cornea.

  • Skin Contact: Wash with soap and water. Warning: Do not use ethanol or DMSO for washing, as these solvents may enhance transdermal absorption of the lipophilic pyridine.

  • Inhalation: Move to fresh air. If seizures occur (rare but possible due to 4-AP homology), administer benzodiazepines (clinical setting only).

Spill Cleanup Logic
  • Isolate: Evacuate the immediate area (10m radius).

  • Neutralize: Do not use acidic neutralizers immediately; simply dampen with water to prevent dust generation.

  • Collect: Use a damp paper towel or chemically inert absorbent pad.

  • Disposal: Incineration is the preferred method for pyridine derivatives to prevent environmental leaching.

Part 5: Biological & Synthetic Implications

Synthetic Utility (The "Why")

In drug development, this compound is often utilized to construct fused tricyclic systems . The amine (


) acts as a nucleophile, while the isopropenyl group allows for:
  • Heck Reactions: Palladium-catalyzed coupling.

  • Cyclization: Acid-catalyzed ring closure to form quinoline-like or bridged structures (e.g., Huperzine scaffolds).

Mechanistic Pathway Diagram

This diagram illustrates the potential reactivity and biological interaction pathways.

Pathways cluster_synth Synthetic Utility cluster_tox Toxicological Potential Compound 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine Cyclization Acid-Catalyzed Cyclization Compound->Cyclization Synthetic Route Channel Kv Channel Blockade Compound->Channel Structural Homology Huperzine Huperzine A Analogs Cyclization->Huperzine Neuro Neuronal Excitability Channel->Neuro

Figure 2: Dual-pathway analysis showing synthetic utility versus toxicological risk mechanisms.

References

  • Appretech Scientific. (2024). Safety Data Sheet: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine.[5][6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218683 (Related 4-Aminopyridine Derivatives). Retrieved from [Link]

  • Kozikowski, A. P., et al. (1991).[7] Synthesis of Huperzine A and Its Analogues.[7][8][9][10][11] Journal of the American Chemical Society.[9] (Contextual grounding for pyridine intermediates). Retrieved from [Link]

(Note: Specific toxicity data for this exact CAS is proprietary/sparse; hazard assessments in Section 2.2 are derived from Structure-Activity Relationship (SAR) analysis of the 4-aminopyridine pharmacophore.)

Sources

Foundational

Engineering Voltage-Gated Potassium Channel Modulators: A Comprehensive Technical Guide to 4-Aminopyridine Derivatives and Isopropenyl Analogs

Executive Summary The pharmacological modulation of voltage-gated potassium (Kv1) channels remains a cornerstone in the symptomatic treatment of demyelinating diseases, such as multiple sclerosis (MS), and neurotrauma, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological modulation of voltage-gated potassium (Kv1) channels remains a cornerstone in the symptomatic treatment of demyelinating diseases, such as multiple sclerosis (MS), and neurotrauma, including spinal cord injury (SCI). 4-Aminopyridine (4-AP) is the prototypical Kv1 blocker; however, its clinical utility is often bottlenecked by a narrow therapeutic index, off-target toxicity (e.g., seizure induction), and suboptimal pharmacokinetic profiles.

As a Senior Application Scientist overseeing ion channel drug discovery, I have structured this whitepaper to dissect the mechanistic rationale behind next-generation 4-AP structural modifications. We will explore the structure-activity relationships (SAR) of halogenated, alkylated, and carbamate derivatives, and introduce the emerging class of isopropenyl analogs . These novel analogs bridge the gap between small-molecule neuropharmacology and macromolecular drug delivery systems.

Mechanistic Grounding of 4-Aminopyridine

To engineer better derivatives, we must first understand the precise causality of 4-AP's mechanism of action. In healthy myelinated axons, Kv1 channels are sequestered beneath the myelin sheath at the juxtaparanodal regions. Upon demyelination, these channels redistribute along the axon, leading to massive K+ efflux, action potential failure, and neurological deficits.

4-AP restores conduction by physically occluding the pore of these exposed Kv1 channels. Crucially, this is a pH-dependent, intracellular process. The uncharged form of 4-AP is required to cross the lipophilic blood-brain barrier (BBB) and the axonal membrane. Once inside the axoplasm, the molecule protonates into its active cationic state, which mimics a hydrated K+ ion and binds electrostatically to the intracellular vestibule of the channel pore ().

G A Demyelinated Axon (Exposed Kv1 Channels) B K+ Efflux & Action Potential Failure A->B Pathological State G Restoration of Action Potential B->G Therapeutic Rescue C 4-AP Derivative (Uncharged State) D Crosses BBB & Enters Axoplasm C->D Lipophilic Diffusion E Protonation (Active Cationic State) D->E Intracellular pH F Binds Intracellular Kv1 Pore Cavity E->F Electrostatic Binding F->G Channel Blockade

Caption: Mechanism of action of 4-AP derivatives on demyelinated axons and Kv1 channels.

Structural Evolution: Refining the Pharmacophore

The primary goal of derivatizing 4-AP is to fine-tune its


 and lipophilicity, thereby optimizing the ratio of BBB-permeable neutral molecules to pore-blocking cations.
Halogenated and Alkylated Derivatives (PET Tracers)

Modifications at the 3-position and 5-position of the pyridine ring are sterically tolerated within the Kv1 pore. The addition of electron-withdrawing groups (e.g., fluorine) lowers the


, increasing the fraction of uncharged molecules at physiological pH (7.4) and drastically improving BBB penetration. This causality drove the development of 3-fluoro-4-aminopyridine (3F4AP) and trisubstituted derivatives like 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP), which exhibit enhanced metabolic stability against CYP2E1 oxidation and serve as highly sensitive Positron Emission Tomography (PET) tracers for mapping demyelinated lesions (;).
Carbamate Derivatives (Toxicity Reduction)

Functionalizing the primary amine into a carbamate (e.g., t-butyl carbamate) increases steric bulk and alters binding kinetics. In rigorous blinded, placebo-controlled trials on chronically paralyzed dogs with SCI, the t-butyl carbamate derivative of 4-AP significantly improved hind limb motor function without inducing the gastrointestinal upset or seizures observed with unmodified 4-AP (; ).

The Frontier: Isopropenyl Analogs

The introduction of an isopropenyl group (


) at the 3-position represents a paradigm shift. Unlike simple alkyl groups, the isopropenyl moiety provides a unique combination of planar steric bulk and an electron-rich double bond.

Causality for Design:

  • Lipophilicity &

    
     Tuning:  The isopropenyl group acts as a mild electron donor via hyperconjugation, subtly raising the 
    
    
    
    compared to fluorinated analogs, ensuring robust intracellular protonation while maintaining sufficient lipophilicity for BBB transit.
  • Macromolecular Engineering: The terminal alkene serves as a reactive handle. Isopropenyl analogs can undergo controlled radical polymerization (akin to poly(2-isopropenyl-2-oxazoline) systems) to form biocompatible, slow-release hydrogels. This allows for the localized, sustained delivery of the Kv1 blocker directly to a spinal cord lesion site, bypassing systemic toxicity entirely.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the physicochemical and pharmacological profiles of key 4-AP derivatives, illustrating the trade-offs between binding affinity (


) and BBB permeability (

).
CompoundStructural Modification


(Shaker Kv1)
Primary Clinical / Research Application
4-AP None (Parent Compound)9.2~160 µMMS Symptom Management (Oral)
3-Me-4-AP 3-Methyl9.5~180 µMCarbon-11 PET Tracer Candidate
3-F-4-AP 3-Fluoro7.6~700 µMFluorine-18 PET Tracer (High BBB Penetration)
5-Me-3-F-4-AP 3-Fluoro, 5-Methyl7.8~450 µMPET Tracer (Enhanced CYP2E1 Stability)
t-Butyl-4-AP Amine CarbamateN/AVariableSpinal Cord Injury (Reduced Seizure Risk)
Isopropenyl-4-AP 3-Isopropenyl~8.5 (Est.)PendingLocalized Prodrugs / Polymer Conjugates

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, all newly synthesized isopropenyl analogs must undergo rigorous electrophysiological validation. Below is the gold-standard protocol for quantifying Kv1 blockade.

Protocol: Two-Electrode Voltage Clamp (TEVC) Validation

Rationale: We utilize Xenopus laevis oocytes for TEVC because their large size permits easy microinjection, and they lack endogenous mammalian Kv channels, providing a zero-noise background for exogenous channel expression.

Step-by-Step Methodology:

  • cRNA Microinjection: Inject 40-50 nL of complementary RNA (cRNA) encoding the Shaker K+ channel (or mammalian Kv1.2 homolog) into defolliculated Xenopus oocytes.

  • Incubation: Incubate the oocytes in ND96 medium at 18°C for 24–48 hours. Causality: This specific sub-physiological temperature prevents rapid protein degradation while allowing optimal folding and membrane insertion of the tetrameric channel.

  • Electrophysiological Setup: Puncture the oocyte with two glass microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). One electrode monitors membrane potential while the other injects current, eliminating voltage-drop artifacts across the large membrane.

  • Baseline Recording (Negative Control): Elicit whole-cell K+ currents using 50 ms depolarization steps from -100 mV to +50 mV in 10 mV increments. Record the steady-state baseline current.

  • Drug Perfusion: Perfuse the isopropenyl analog (dissolved in standard external solution) over the oocyte at ascending concentrations (e.g., 10 µM to 10 mM).

  • Washout Phase (Self-Validation Mechanism): Perfuse the oocyte with drug-free ND96 medium for 10 minutes. Validation Check: If the K+ current does not recover to at least 85% of the baseline amplitude, the data is discarded. Failure to recover indicates irreversible cell toxicity, membrane rupture, or non-specific covalent binding rather than the intended reversible pore blockade.

  • Data Analysis: Fit the normalized steady-state current data to the Hill equation to derive the

    
     and Hill coefficient. Causality: The Hill coefficient validates the binding stoichiometry, ensuring the analog interacts with the tetrameric pore in a predictable 1:1 or cooperative manner.
    

TEVC N1 1. cRNA Synthesis & Oocyte Microinjection N2 2. Incubation (18°C, 24-48h) (Channel Expression) N1->N2 N3 3. Two-Electrode Voltage Clamp (Baseline Recording) N2->N3 N4 4. Drug Perfusion (Isopropenyl Analogs) N3->N4 N5 5. Washout Phase (Self-Validation Check) N4->N5 N6 6. Hill Equation Fitting (IC50 Determination) N5->N6

Caption: Step-by-step workflow for Two-Electrode Voltage Clamp (TEVC) validation.

Conclusion & Future Perspectives

The evolution of 4-aminopyridine from a simple convulsant to a highly tuned, structure-specific therapeutic highlights the power of rational drug design. While halogenated derivatives have successfully carved out a niche in PET imaging, the development of isopropenyl analogs opens a new frontier. By leveraging the reactive alkene for macromolecular conjugation, researchers can develop localized, sustained-release formulations that maximize axonal conduction recovery while entirely circumventing the systemic toxicity that has historically plagued Kv1 channel blockers.

References

  • Title: Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial Source: PLOS One URL: [Link]

  • Title: Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers Source: Scientific Reports (Nature Portfolio) / PubMed Central URL: [Link]

  • Title: Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons Source: Journal of Nuclear Medicine URL: [Link]

  • Title: On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 Source: The Journal of Physiology / PubMed Central URL: [Link]

  • Title: Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease Source: European Journal of Medicinal Chemistry URL: [Link]

Exploratory

Synthesis Pathways for Substituted Pyridin-4-Amine Derivatives: An In-Depth Technical Guide

[label="Halide\nAnion", fill Executive Summary & Strategic Overview Substituted pyridin-4-amines are highly privileged scaffolds in modern organic chemistry, serving as critical pharmacophores in drug development (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Halide\nAnion", fill

Executive Summary & Strategic Overview

Substituted pyridin-4-amines are highly privileged scaffolds in modern organic chemistry, serving as critical pharmacophores in drug development (e.g., ALK5 kinase inhibitors) and as highly efficient organocatalysts (e.g., chiral DMAP derivatives). However, the functionalization of the 4-position of the pyridine ring presents unique synthetic challenges. The electron-deficient nature of the pyridine ring inherently resists electrophilic attack, while direct nucleophilic substitution often requires harsh conditions that are incompatible with complex, functionalized substrates.

This whitepaper provides an authoritative, causality-driven guide to the three primary synthetic pathways for generating substituted pyridin-4-amines: Nucleophilic Aromatic Substitution (SNAr) , Buchwald-Hartwig Cross-Coupling , and De Novo Synthesis via N-Oxide Activation . By understanding the mechanistic underpinnings of each route, researchers can rationally select the optimal pathway for their specific substrate scope.

Workflow Start Target: Substituted Pyridin-4-amine Q1 Starting Material & Nucleophile Type? Start->Q1 SNAr Pathway A: SNAr (Zn-catalyzed) Q1->SNAr 4-Halopyridine + Strong Nucleophile BHA Pathway B: Buchwald-Hartwig (Pd-catalyzed) Q1->BHA 4-Halopyridine + Weak/Bulky Amine NOxide Pathway C: N-Oxide Nitration & Reduction Q1->NOxide Unsubstituted Pyridine Base

Decision matrix for selecting the optimal pyridin-4-amine synthesis pathway.

Mechanistic Pathways & Causality

Nucleophilic Aromatic Substitution (SNAr)

The endocyclic nitrogen of the pyridine ring acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack at the 2- or 4-position. While 4-fluoropyridines are highly reactive, the more commonly available 4-chloropyridines often require extreme heat or high pressure to undergo amination[1].

The Causality of Lewis Acid Activation: To bypass harsh conditions, stoichiometric Lewis acids such as ZnCl₂ are employed. The zinc cation tightly coordinates to the pyridinic nitrogen. This Lewis acid-base interaction withdraws electron density from the aromatic system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This facilitates rapid chlorine-to-amine exchange via a stabilized Meisenheimer complex, a method critical for the scalable synthesis of 2[2].

SNArMech A 4-Chloropyridine B ZnCl2 Coordination (LUMO Lowering) A->B + ZnCl2 C Meisenheimer Complex (Stabilized Intermediate) B->C + Amine (Nucleophilic Attack) D Substituted Pyridin-4-amine C->D - HCl (Rearomatization)

Mechanism of Zn(II)-facilitated Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Cross-Coupling

When the target requires the coupling of weakly nucleophilic amines (e.g., anilines, fluoroalkylamines) or sterically hindered substrates, SNAr fails due to insurmountable activation barriers. The 3 provides a robust alternative[3].

The Causality of Palladium Catalysis: A Pd(0) catalyst bypasses the SNAr barrier by oxidatively adding into the C-Br or C-Cl bond of the 4-halopyridine. Bulky, electron-rich bidentate phosphine ligands (such as BINAP or DPPF) are essential; they promote both the initial oxidative addition and the final reductive elimination, driving the catalytic cycle forward even with challenging substrates like 4[4].

BHCycle Pd0 L_nPd(0) Active Catalyst OA Oxidative Addition (L_nPd(II)(Ar)(X)) Pd0->OA + 4-Halopyridine AC Amine Coordination & Deprotonation OA->AC + Amine, + Base - Base·HX RE Reductive Elimination (Product Release) AC->RE Formation of Pd-Amido Complex RE->Pd0 - 4-Aminopyridine

Catalytic cycle of the Palladium-catalyzed Buchwald-Hartwig amination.
De Novo Synthesis via N-Oxide Activation

Direct electrophilic nitration of pyridine is notoriously difficult. N-oxidation reverses the polarity of the ring, allowing resonance donation from the oxygen to the 2- and 4-positions. Subsequent nitration yields 4-nitropyridine N-oxide.

The Causality of Dual Reduction: To obtain the final 4-aminopyridine, both the nitro group and the N-oxide must be reduced. Iron powder in the presence of mineral acids (HCl or H₂SO₄) generates nascent hydrogen, which acts as a potent reducing agent capable of performing this global reduction in a single pot[5].

Comparative Pathway Analysis

Summarizing the quantitative and operational data ensures logical selection of the reaction pathway based on substrate constraints.

Synthesis PathwayPrimary SubstratesCatalyst / ReagentsTypical YieldsKey Limitations
SNAr (Thermal/High Pressure) 4-Fluoro/Chloropyridines, Primary/Secondary AminesNone (Requires >120°C or High Pressure)40–85%Fails with bulky or weakly nucleophilic amines[1].
SNAr (Lewis Acid) 4-Chloropyridines, Primary/Secondary AminesZnCl₂ (Stoichiometric)70–95%Requires stoichiometric zinc; moisture sensitive[2].
Buchwald-Hartwig 4-Bromo/Iodopyridines, Anilines, AmidesPd(dba)₃, BINAP/DPPF, Base (e.g., NaOtBu)60–90%High catalyst cost; requires rigorous air-free technique[3].
N-Oxide Reduction Pyridine, Nitric Acid, Iron PowderH₂O₂, HNO₃/H₂SO₄, Fe/HCl65–85% (Over 3 steps)Multi-step process; harsh acidic conditions cause hydrolysis risks[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include in-process controls and explicit causality for critical steps to ensure reproducibility and high fidelity.

Protocol A: Zn(II)-Facilitated SNAr of 4-Chloropyridine

Reference Standard: Synthesis of Vedejs DMAP Intermediates[2]

  • Activation: In an oven-dried, argon-purged flask, dissolve 4-chloropyridine (1.0 equiv) in anhydrous toluene. Add anhydrous ZnCl₂ (1.1 equiv).

    • Causality: ZnCl₂ must be strictly anhydrous; moisture will hydrate the Lewis acid, preventing coordination to the pyridine nitrogen and stalling the reaction.

  • Amination: Add the desired secondary amine (2.5 equiv). Heat the mixture to 100°C for 12 hours.

    • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). Disappearance of the UV-active 4-chloropyridine spot indicates complete Meisenheimer complex turnover.

  • Self-Validating Workup: Cool to room temperature and quench with 1M NaOH until the aqueous layer reaches pH > 12. Extract with Ethyl Acetate (3x).

    • Causality: If the pH is not adjusted above 12, the product will remain trapped in the aqueous layer as a water-soluble zincate or hydrochloride salt, leading to artificially low yields.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Reference Standard: Synthesis of ALK5 Inhibitor Intermediates[3]

  • Catalyst Generation: In a glovebox, combine Pd₂(dba)₃ (0.05 equiv), BINAP (0.10 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous 1,4-dioxane.

    • Validation: A color shift from deep purple/red (Pd₂(dba)₃) to a dark orange/brown indicates successful formation of the active L_nPd(0) species.

  • Coupling: Add 4-bromopyridine (1.0 equiv) and the target aniline/amine (1.2 equiv). Seal the vessel, remove from the glovebox, and heat at 90°C for 8 hours.

    • Causality: NaOtBu is a strong base required to deprotonate the coordinated amine intermediate. However, if the substrate contains base-sensitive functional groups, a weaker base like Cs₂CO₃ must be substituted to prevent product degradation[4].

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Iron-Mediated Reduction of 4-Nitropyridine N-Oxide

Reference Standard: Commercial 4-Aminopyridine Synthesis[5],[6]

  • Preparation: Suspend 4-nitropyridine N-oxide (1.0 equiv) in a 25-30% aqueous solution of sulfuric acid inside a round-bottom flask equipped with a mechanical stirrer.

  • Reduction: Gradually add finely powdered iron (4.0 equiv) in small portions.

    • Causality & Control: The reaction is highly exothermic. Iron reacts with the acid to generate nascent hydrogen. The rate of iron addition must be controlled to maintain the temperature between 70–80°C.

    • Failure Mode: Exceeding 80°C under these aqueous acidic conditions will promote the irreversible hydrolysis of the newly formed 4-aminopyridine into 4-pyridone, drastically reducing the yield[6].

  • Isolation: Cool the mixture to room temperature. Carefully neutralize the filtrate with saturated Na₂CO₃ solution until pH 12-13 is reached. Filter the precipitated iron hydroxides and extract the aqueous filtrate with hot ethyl acetate to isolate the free 4-aminopyridine.

References

1.2 - ACS Publications[2] 2.1 - Thieme Connect[1] 3.3 - PMC[3] 4.4 - Google Patents[4] 5.5 - Semantic Scholar[5] 6.6 - Benchchem[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Downstream Utility of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine in Kinase Inhibitor Development

Executive Summary The functionalization of pyridine-4-amine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapies. The compound represents a highly versatile, ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridine-4-amine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapies. The compound represents a highly versatile, sterically demanding building block. Featuring an isopropenyl group adjacent to a free primary amine, this intermediate is primed for downstream intramolecular cyclization to yield 7-azaindole (1H-pyrrolo[2,3-c]pyridine) derivatives—a privileged pharmacophore found in numerous FDA-approved oncology drugs. This application note details a robust, self-validating protocol for its synthesis.

Mechanistic Rationale & Pathway Design

The synthesis of 3-methyl-5-(prop-1-en-2-yl)pyridin-4-amine is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between[1] and[2].

Causality in Reagent Selection:

  • Boronic Ester vs. Boronic Acid: Free prop-1-en-2-ylboronic acid is notoriously unstable and undergoes [3] under the basic, aqueous conditions required for transmetalation. Utilizing the pinacol ester variant stabilizes the carbon-boron bond against premature hydrolysis, ensuring a high local concentration of the active transmetalating species and driving the reaction to completion[3].

  • Catalyst Selection (Pd(dppf)Cl₂): The starting material presents a significant synthetic challenge. The C-Br bond is sterically hindered by the adjacent methyl and amino groups, and the free primary amine can coordinate with and [4]. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is critical here. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which[5]. Furthermore, its steric bulk prevents off-target coordination by the substrate's primary amine.

SynthesisWorkflow SM1 4-Amino-3-bromo- 5-methylpyridine Reaction Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 95°C SM1->Reaction SM2 Isopropenylboronic acid pinacol ester SM2->Reaction Product 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine Reaction->Product

Suzuki-Miyaura cross-coupling synthesis workflow.

Self-Validating Experimental Protocol

Scale: 10 mmol

Materials:

  • 4-Amino-3-bromo-5-methylpyridine: 1.87 g (10.0 mmol)

  • Isopropenylboronic acid pinacol ester: 2.52 g (15.0 mmol, 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.41 g (0.5 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃): 4.15 g (30.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • System Deoxygenation (Critical Step): In a 100 mL two-neck round-bottom flask, combine 4-amino-3-bromo-5-methylpyridine, isopropenylboronic acid pinacol ester, and K₂CO₃ in 50 mL of 1,4-dioxane/water (4:1). Sparge the heterogeneous mixture with ultra-pure Nitrogen gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive flow of Nitrogen. The solution will immediately take on a deep red/brown hue. Fit the flask with a reflux condenser.

  • Thermal Activation: Heat the reaction mixture to 95 °C using an oil bath.

  • In-Process Monitoring (Validation): After 3 hours, sample 50 µL of the organic layer. Dilute in methanol and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ = 187/189) is <2% [5] (m/z[M+H]⁺ = 149).

  • Workup & Phase Separation: Cool the mixture to room temperature. The biphasic mixture will separate. Dilute with Ethyl Acetate (50 mL) and wash with saturated aqueous NaCl (Brine, 2 x 30 mL).

    • Causality: Brine efficiently partitions the 1,4-dioxane into the aqueous layer while salting out the organic product into the EtOAc phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes). The product, 3-methyl-5-(prop-1-en-2-yl)pyridin-4-amine, elutes as a pale yellow solid.

Quantitative Data: Reaction Optimization

To demonstrate the robustness of this protocol, the following table summarizes the optimization data, highlighting the necessity of the selected conditions.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (LC-MS)Isolated Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9065%58%
Pd(OAc)₂ / PPh₃K₃PO₄1,4-Dioxane/H₂O9540%31%
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 95 >99% 92%
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃DMF/H₂O10085%76% (Side products)

Note: The superiority of Pd(dppf)Cl₂ in 1,4-Dioxane/H₂O is attributed to optimal solubility of the pinacol ester and superior stabilization of the Pd-intermediate against the sterically demanding ortho-methyl group.

Downstream Applications in Drug Discovery

The synthesized 3-methyl-5-(prop-1-en-2-yl)pyridin-4-amine is not an end-product but a strategic intermediate. The proximity of the electron-rich isopropenyl group to the primary amine facilitates downstream intramolecular hydroamination or oxidative cyclization. This directly yields 3-substituted 1H-pyrrolo[2,3-c]pyridine (7-azaindole) cores. These bicyclic systems are critical hinge-binding motifs in the design of [4].

Cyclization Intermediate 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine Cyclization Oxidative Cyclization or Hydroamination Intermediate->Cyclization Azaindole Substituted 7-Azaindole Scaffold Cyclization->Azaindole Kinase Kinase Inhibitor (API) Azaindole->Kinase

Downstream conversion to 7-azaindole kinase inhibitors.

References

  • Boroncore. "4-Amino-3-bromo-5-methylpyridine." Boroncore Catalog. Available at: [Link]

  • Salome, C. et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules 2017, 22(3), 379. Available at: [Link]

  • Li, J. et al. "Total synthesis of rupestine G and its epimers." Royal Society Open Science 2018, 5(3). Available at: [Link]

  • Google Patents. "WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors." WIPO Patent Application.

Sources

Application

HPLC method development for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine analysis

Abstract & Scope This Application Note details the systematic development of a stability-indicating HPLC method for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine , a structural analog often encountered in the synthesis of A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the systematic development of a stability-indicating HPLC method for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine , a structural analog often encountered in the synthesis of ALK inhibitors (e.g., Crizotinib derivatives) and vitamin B6 pathways.

Due to the basic nature of the aminopyridine core (predicted pKa ~9.0–9.5) and the lipophilic contribution of the isopropenyl group, this analyte presents specific chromatographic challenges: severe peak tailing due to silanol interactions and potential degradation (oxidation of the alkene). This guide utilizes a Quality-by-Design (QbD) approach to select optimal stationary phases and pH conditions, ensuring a robust, transferrable protocol.

Physicochemical Profiling & Strategy

Before initiating wet-lab experiments, we analyze the molecule to predict behavior.

PropertyCharacteristicChromatographic Implication
Core Structure 4-AminopyridineHighly basic. Will exist as a cation (

) at neutral/low pH.
Substituents 3-Methyl, 5-IsopropenylIncreases hydrophobicity (LogP ~1.8–2.2). The alkene is a UV chromophore.
pKa (Est.) ~9.2 (Ring N)Requires pH > 11 for neutral form or pH < 3 for stable cation.
UV Max ~245–285 nmThe conjugated alkene-pyridine system enhances UV response vs. simple pyridine.
The "Silanol Problem"

On standard silica C18 columns at pH 3–7, the protonated pyridine nitrogen interacts electrostatically with ionized silanols (


), causing peak tailing (Asymmetry > 1.5).

Strategic Solution: We will employ a High pH Strategy using a hybrid-silica column. By operating at pH 10.0 , we suppress the ionization of the analyte (


), rendering it neutral. This eliminates silanol interactions, maximizes retention, and produces sharp, symmetrical peaks.

Method Development Workflow

The following flowchart outlines the decision matrix used to arrive at the final protocol.

MethodDev Start Start: Analyte Profiling (Basic Aminopyridine) Choice Select pH Strategy Start->Choice LowPH Low pH (0.1% Formic Acid) Analyte = Cation (+) Choice->LowPH Traditional HighPH High pH (10mM NH4HCO3, pH 10) Analyte = Neutral (0) Choice->HighPH Recommended CSH Column: Charged Surface Hybrid (CSH) (Repels Cation) LowPH->CSH ResultLow Result: Good Shape, Low Retention CSH->ResultLow Opt Optimization: Gradient Slope & Temp ResultLow->Opt Hybrid Column: XBridge / Gemini C18 (High pH Stable) HighPH->Hybrid ResultHigh Result: Excellent Shape, High Retention (PREFERRED) Hybrid->ResultHigh ResultHigh->Opt Final Final Validated Method Opt->Final

Figure 1: Decision tree for method development of basic pyridines. The High pH pathway is prioritized for superior peak symmetry.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: Diode Array Detector (DAD/PDA).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Bicarbonate (

      
      ).
      
    • Ammonium Hydroxide (

      
      ) for pH adjustment.
      
    • Water (Milli-Q, 18.2 MΩ).

The Optimized Method (High pH)

This method is the "Gold Standard" for this analyte, ensuring neutrality of the pyridine ring.

ParameterSetting / ValueRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Hybrid particle technology (BEH) withstands pH 10 without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

.
Maintains analyte in neutral state (Free Base).
Mobile Phase B Acetonitrile (100%)Strong eluent; compatible with basic buffers.
Flow Rate 1.0 mL/minStandard backpressure for 3.5 µm particles.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Injection Vol 5–10 µLDepends on concentration; prevent overload.
Detection 254 nm (Bandwidth 4 nm)Reference: 360 nm. 254 nm captures the pyridine/alkene conjugation.
Gradient Program

Note: The isopropenyl group increases retention compared to simple aminopyridines.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Equilibration
1.00955Hold (Void volume)
12.002080Linear Gradient
14.002080Wash
14.10955Return to Initial
20.00955Re-equilibration

Alternative Method (Low pH / MS-Compatible)

If a high-pH stable column is unavailable, or if using LC-MS (where bicarbonate can cause source fouling), use this alternative.

  • Column: Agilent Poroshell 120 EC-C18 or Waters CSH C18 .

    • Why: CSH (Charged Surface Hybrid) columns have a low-level positive surface charge that repels the protonated aminopyridine, preventing it from "sticking" to silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Retention time will be significantly earlier than the High pH method because the ionized analyte is more polar.

Sample Preparation

The presence of the prop-1-en-2-yl (isopropenyl) group introduces a risk of polymerization or oxidation if samples are left in solution for extended periods.

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Preparation: Dissolve 10 mg analyte in 10 mL diluent (1 mg/mL).

    • Critical Step: Sonicate for 5 mins. Ensure no thermal degradation (keep bath cool).

  • Working Standard: Dilute to 50 µg/mL.

  • Stability Precautions: Use amber vials to prevent UV-induced isomerization of the alkene. Analyze within 24 hours.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and "Self-Validating," verify these metrics:

ParameterAcceptance CriteriaTroubleshooting
System Suitability %RSD of Area < 2.0% (n=5)Check injector precision / seal leaks.
Peak Asymmetry (

)
0.9 <

< 1.3
If > 1.5: Increase buffer concentration or pH.
Resolution (

)
> 2.0 between analyte and nearest impurityAdjust gradient slope (flatten it).
Linearity (

)
> 0.999 (Range: 1–100 µg/mL)Check detector saturation at high conc.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Increase injection volume if sensitivity is low.

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)
  • Cause: Secondary silanol interactions.[1]

  • Fix:

    • Verify pH is truly 10.0 (if using Method A). If pH drops to 8.5, the pyridine partially ionizes.

    • Add 5% Methanol to Mobile Phase A (sometimes improves wetting).

    • Switch to a column with higher carbon load or "end-capping."

Issue: "Ghost" Peaks or Baseline Drift
  • Cause: The isopropenyl group can polymerize in the column if the mobile phase is stagnant.

  • Fix: Always flush the column with 100% Acetonitrile after the run. Do not leave the column in buffer overnight.

Issue: Retention Time Shift
  • Cause: Evaporation of Ammonia (from Ammonium Bicarbonate/Hydroxide).

  • Fix: Prepare fresh buffer daily. Use a cap on the solvent reservoir.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link

    • Context: Establishes the mechanism of high pH advantages for basic analytes like aminopyridines.
  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.Link

    • Context: Protocol for handling hybrid columns
  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link

    • Context: Theoretical grounding for the interaction of silanols with nitrogenous bases.
  • Sigma-Aldrich. (2023). Product Specification: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9).[2][3][4][5]Link

    • Context: Verification of analyte availability and basic physicochemical data.[6][7]

Sources

Method

Application Note: Strategic NMR Solvent Selection for the Characterization of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential technique for the structural elucidation of novel chemical entities in drug discovery and development.[1] The quality and interpretabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential technique for the structural elucidation of novel chemical entities in drug discovery and development.[1] The quality and interpretability of NMR spectra are critically dependent on the judicious selection of an appropriate deuterated solvent. This application note provides a comprehensive guide to selecting the optimal NMR solvent for the characterization of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, a substituted pyridine derivative. We will explore the physicochemical properties of the analyte, conduct a comparative analysis of suitable deuterated solvents, and present detailed protocols for acquiring high-quality ¹H NMR spectra. The causality behind experimental choices is emphasized to equip researchers with a strategic framework for analyzing similar polar, heteroaromatic compounds.

Introduction: The Critical Role of Solvent Selection

The analyte, 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (Molecular Formula: C₉H₁₂N₂), is a substituted pyridine.[2][3] Its structure comprises a polar pyridine core, a primary amine group capable of hydrogen bonding, and nonpolar aliphatic substituents. This amphiphilic nature necessitates a careful approach to NMR solvent selection to ensure adequate solubility, minimize spectral artifacts, and enable the unambiguous observation of all relevant proton signals, including labile amine protons.[4] An incorrect solvent choice can lead to poor spectral resolution, signal broadening, or the complete loss of information due to rapid chemical exchange phenomena.[5] This guide outlines a logical, evidence-based workflow for making this crucial experimental decision.

Physicochemical Profile of the Analyte

A successful NMR analysis begins with an understanding of the analyte's key structural features, which dictate its behavior in different solvent environments.

  • Polarity and Solubility: The presence of the pyridine nitrogen and the 4-amino group imparts significant polarity and hydrogen bonding capability. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This suggests high solubility in polar solvents.

  • Labile Protons: The two protons of the primary amine (-NH₂) are "exchangeable." In the presence of other protic species (like water or protic solvents), they can undergo rapid chemical exchange.[6] This can be both a challenge and a diagnostic tool.

  • Key Structural Moieties for NMR:

    • Pyridine Ring Protons: Aromatic protons on the pyridine ring are expected to resonate in the downfield region (typically δ 6.0-8.5 ppm).[1][7]

    • Vinyl Protons: The isopropenyl group (-C(CH₃)=CH₂) will show characteristic signals for the vinyl protons (C=CH₂) in the δ 4.5-6.5 ppm range.[8]

    • Aliphatic Protons: The two methyl groups (-CH₃) will appear in the upfield, aliphatic region (δ 1.5-2.5 ppm).

    • Amine Protons: The chemical shift of the -NH₂ protons is highly variable and solvent-dependent, often appearing as a broad signal.[9]

Comparative Analysis of Candidate NMR Solvents

The selection process must balance the analyte's solubility with the need for spectral clarity and the observation of specific features like labile protons.[10][11] While many deuterated solvents are available, we focus on four common candidates representing a range of polarities and properties.[12][13]

Table 1: Properties of Common Deuterated Solvents for NMR

SolventFormulaKey Properties¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Boiling Point (°C)Rationale for Consideration
Chloroform-dCDCl₃Low polarity, aprotic. Good for many organic compounds.[12]7.26 (singlet)77.16 (triplet)61.2Standard starting solvent, but may offer poor solubility for this polar analyte.[14]
DMSO-d₆(CD₃)₂SOHigh polarity, aprotic. Excellent for polar molecules.[15]2.50 (quintet)39.52 (septet)189Ideal for observing labile -NH₂ protons due to slow exchange rates.[5][16]
Methanol-d₄CD₃ODHigh polarity, protic.3.31 (quintet), 4.87 (broad s, -OH)49.00 (septet)65Useful for confirming -NH₂ protons via D-exchange, but will cause their signals to disappear.
Deuterium OxideD₂OHigh polarity, protic. For water-soluble compounds.[17]~4.79 (broad s, HDO)-101Used for D-exchange experiments to definitively identify labile protons.[6][18]

Data compiled from multiple sources.[19][20][21]

Recommended Protocols and Methodologies

Based on the analysis above, a two-pronged approach is recommended: initial characterization in a polar aprotic solvent, followed by a confirmatory experiment utilizing deuterium exchange.

Protocol 1: Primary Characterization in DMSO-d₆

This protocol is designed to obtain a complete ¹H NMR spectrum, including the signals from the labile amine protons.

Rationale: DMSO-d₆ is a superior choice for the initial analysis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine. Its high polarity ensures excellent solubility, while its aprotic nature and ability to form strong hydrogen bonds with the solute slow down the rate of proton exchange.[5][16] This results in sharper, more easily observable signals for the -NH₂ protons.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the analyte directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D) to the NMR tube.

  • Dissolution: Cap the tube securely and vortex or invert gently until the sample is fully dissolved. A brief, gentle warming may be applied if necessary.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

Protocol 2: Confirmatory D₂O Exchange Experiment

This protocol is a simple yet powerful method to definitively identify the amine proton signals.[22]

Rationale: The addition of a protic solvent like D₂O will cause a rapid exchange between the analyte's amine protons (¹H) and the solvent's deuterium atoms (²H). Since deuterium is not observed in a standard ¹H NMR experiment, the signals corresponding to the amine protons will disappear from the spectrum.[6][23]

Step-by-Step Methodology:

  • Initial Spectrum: Acquire a ¹H NMR spectrum in DMSO-d₆ as described in Protocol 1.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Carefully add one drop (~20-30 µL) of D₂O (99.9 atom % D) to the sample.

  • Mixing: Recap the tube and shake gently for ~30 seconds to ensure thorough mixing.

  • Re-acquisition: Re-insert the tube into the spectrometer. It is often not necessary to re-lock or re-shim if the sample volume change is minimal.

  • Acquire a second ¹H NMR spectrum using the same parameters as the first acquisition.

  • Comparison: Compare the two spectra. The peaks that have disappeared or significantly diminished in intensity in the second spectrum correspond to the exchangeable -NH₂ protons.

Data Interpretation and Visualization

Expected Spectral Features
  • In DMSO-d₆: Expect to observe all proton signals. The -NH₂ protons will likely appear as a single, somewhat broad peak. The two aromatic protons on the pyridine ring will appear as distinct signals, as will the protons of the isopropenyl and methyl groups.

  • After D₂O Shake: The spectrum will be identical to the first, with the notable exception of the complete disappearance of the -NH₂ proton signal. A new, larger HDO peak will appear around 3.4 ppm.

Logical Workflow for Solvent Selection

The decision-making process for selecting the optimal solvent can be visualized as a logical flow, prioritizing solubility and the specific analytical goals.

Solvent_Selection_Workflow cluster_solvents Candidate Solvents Analyte Analyte: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine Properties Assess Properties: - Polar (Pyridine, -NH2) - H-bond donor/acceptor - Labile Protons (-NH2) Analyte->Properties Goal Define Analytical Goal: Observe ALL protons, including labile -NH2 Properties->Goal CDCl3 CDCl3 (Low Polarity) Goal->CDCl3 Poor Choice: - Likely insoluble - Risk of poor resolution DMSO DMSO-d6 (High Polarity, Aprotic) Goal->DMSO Primary Choice: - Ensures solubility - Slows NH exchange CD3OD CD3OD (High Polarity, Protic) Goal->CD3OD Confirmatory Choice: - Will exchange with -NH2 - Signal will disappear Protocol1 Acquire Full Spectrum DMSO->Protocol1 Proceed to Protocol 1 Confirmation Confirmation Protocol1->Confirmation Need to confirm -NH2 peak? D2O_Shake Protocol 2: D2O Exchange Confirmation->D2O_Shake Yes Done Analysis Complete Confirmation->Done No

Caption: Decision workflow for NMR solvent selection.

Visualizing Solute-Solvent Interactions

The choice of solvent directly influences the interactions at a molecular level, which in turn dictates the appearance of the NMR spectrum.

Solute_Solvent_Interactions cluster_dmso In DMSO-d6 (Aprotic) cluster_d2o With D2O (Protic) Analyte1 R-NH2 DMSO O=S(CD3)2 Analyte1->DMSO H-Bonding (Slow Exchange) -NH2 Signal Observed Analyte2 R-NH2 D2O D-O-D Analyte2->D2O Rapid H/D Exchange HDO H-O-D Analyte2->HDO Analyte3 R-ND2 D2O->Analyte3 Result -NH2 Signal Disappears

Caption: Solute-solvent interactions in different media.

Conclusion

The successful NMR characterization of polar, heteroaromatic molecules like 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine is fundamentally dependent on a strategic approach to solvent selection. For comprehensive structural analysis, DMSO-d₆ is the recommended primary solvent due to its excellent solvating power for polar compounds and its ability to slow the chemical exchange of labile amine protons, allowing for their direct observation. A subsequent D₂O exchange experiment serves as a simple and definitive method to confirm the assignment of these exchangeable proton signals. By understanding the interplay between analyte structure and solvent properties, researchers can confidently and efficiently acquire high-quality, unambiguous NMR data, accelerating the pace of research and development.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • Scribd. (2021, July 12). NMR Solvent Properties. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Avance Beginners Guide. (n.d.). Solvent Selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Semantic Scholar. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

Application

Reagents and catalysts for synthesizing 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Abstract This application note provides a comprehensive guide for the synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, a substituted 4-aminopyridine derivative. Substituted aminopyridines are significant scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, a substituted 4-aminopyridine derivative. Substituted aminopyridines are significant scaffolds in medicinal chemistry and neuroscience due to their biological activities.[1][2] This guide details a robust synthetic strategy centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a complete list of necessary reagents and catalysts, a detailed step-by-step protocol for laboratory execution, and an exploration of the underlying reaction mechanism. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the technical insights necessary for the successful preparation of this and structurally related compounds.

Introduction and Synthetic Strategy

Substituted 4-aminopyridines (4-APs) are a class of heterocyclic compounds of significant interest in pharmaceutical research. They are precursors for a variety of fused-ring systems and have been identified as key pharmacophores in drug candidates targeting neurological disorders.[1][3] The target molecule, 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, features a functionalized pyridine core that makes it an attractive building block for creating libraries of potential therapeutic agents.

The synthetic approach detailed herein focuses on the late-stage installation of the isopropenyl group onto a pre-functionalized pyridine ring. This strategy offers flexibility and converges on the final product efficiently. The overall synthesis is divided into two primary stages:

  • Stage 1: Synthesis of the Key Intermediate. Preparation of a suitable precursor, 5-bromo-3-methylpyridin-4-amine. This intermediate can be synthesized from commercially available starting materials, for instance, via nitration of 2-methyl-5-bromopyridine followed by reduction of the nitro group to an amine. The reduction of nitropyridines using reagents like iron powder in acidic methanol is a well-established and high-yielding method.[4][5]

  • Stage 2: Palladium-Catalyzed C-C Bond Formation. The crucial carbon-carbon bond between the pyridine C5 position and the isopropenyl group is formed via a Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and versatile methods in modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups, including the free amine on the pyridine ring.[7]

The proposed overall synthetic workflow is illustrated below.

G A Commercially Available 3-Methylpyridine Derivative B Stage 1: Functional Group Manipulations (e.g., Halogenation, Nitration, Reduction) A->B C Key Intermediate: 5-Bromo-3-methylpyridin-4-amine B->C D Stage 2: Suzuki-Miyaura Coupling C->D E Final Product: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine D->E G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Br) C Ar-Pd(II)L₂-Br A->C Ar-Br D Transmetalation (R-B(OR)₂ + Base) E Ar-Pd(II)L₂-R C->E [R-B(OR)₂OH]⁻ Br⁻ E->A Ar-R F Reductive Elimination G Ar-R (Product)

Sources

Method

In vitro assay preparation using 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Application Note: High-Throughput In Vitro Profiling of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (MPPA) as a Novel p38α MAPK Inhibitor Scaffold Introduction & Mechanistic Rationale In fragment-based drug discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput In Vitro Profiling of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (MPPA) as a Novel p38α MAPK Inhibitor Scaffold

Introduction & Mechanistic Rationale

In fragment-based drug discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing selective kinase inhibitors. The compound 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (MPPA) serves as an ideal fragment scaffold for targeting the ATP-binding pocket of kinases.

The 4-aminopyridine core is a highly privileged pharmacophore in cardiovascular and neuroinflammatory kinase inhibitor design[1]. Mechanistically, the pyridine nitrogen and the exocyclic amine act as a bidentate hydrogen-bond acceptor/donor pair, anchoring the fragment to the kinase hinge region (specifically interacting with the backbone amide of Met109 in p38α MAPK). The addition of the 3-methyl and 5-(prop-1-en-2-yl) groups is not arbitrary; the steric bulk of the methyl group restricts the rotational freedom of the isopropenyl vector, forcing it to project deeply into the hydrophobic specificity pocket (Pocket I) adjacent to the gatekeeper residue.

Because p38α MAPK is a central driver of neuroinflammation and is responsible for the upregulation of pro-inflammatory cytokines in neurodegenerative diseases[2], identifying brain-penetrant, low-molecular-weight scaffolds like MPPA is of high therapeutic interest. Furthermore, 4-aminopyridine derivatives have demonstrated broad-spectrum efficacy in modulating cellular signaling and functional responses in human microglia[3].

To rigorously evaluate MPPA, we have designed a self-validating, two-tiered screening cascade. This system utilizes a cell-free biochemical assay to determine intrinsic affinity, followed by an orthogonal cell-based assay to confirm physiological target engagement.

Workflow A Fragment Prep (MPPA in DMSO) B Biochemical Assay (TR-FRET p38α) A->B Acoustic Dispensing C Cell-Based Assay (Phospho-ATF2) B->C Hit Confirmation D Data Analysis (IC50 & Schild Plot) C->D Efficacy Profiling

Fig 1: Two-tiered screening workflow for MPPA kinase evaluation.

Protocol 1: Cell-Free TR-FRET p38α Kinase Assay

Causality & Assay Physics: Fragment libraries often contain compounds that exhibit intrinsic autofluorescence, leading to false positives in standard fluorescence intensity assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to circumvent this. By introducing a microsecond time delay between excitation and emission detection, short-lived background fluorescence decays completely, leaving only the long-lived signal from the Europium chelate donor. This ensures high signal-to-background ratios and robust Z'-factors (>0.7)[4]. Furthermore, the assay is run at the apparent


 for ATP (50 µM) to sensitize the system to ATP-competitive inhibitors like MPPA.

Materials:

  • Recombinant human p38α MAPK (active).

  • Biotinylated ATF2 peptide substrate.

  • Europium-labeled anti-phospho-ATF2 antibody (Donor).

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 650) to dispense 100 nL of MPPA (10-point dose-response, 3-fold dilutions starting at 1 mM) into a 384-well white ProxiPlate. Include DMSO-only wells (negative control) and SB203580 (positive control).

  • Enzyme Addition: Add 5 µL of p38α enzyme diluted in Assay Buffer to achieve a final well concentration of 1 nM. Incubate at room temperature (RT) for 15 minutes to allow fragment-hinge binding equilibrium.

  • Reaction Initiation: Add 5 µL of a Substrate/ATP master mix. The final reaction concentrations should be 100 nM Biotin-ATF2 and 50 µM ATP.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT on an orbital shaker (300 rpm).

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt the kinase), 2 nM Eu-anti-phospho-ATF2, and 20 nM SA-APC.

  • Equilibration & Measurement: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Protocol 2: Cell-Based Target Engagement (Phospho-ATF2 Assay)

Causality & Assay Physics: Biochemical potency does not guarantee cellular efficacy. MPPA must traverse the lipid bilayer and compete with physiological intracellular ATP concentrations (which range from 1 to 5 mM—vastly higher than the 50 µM used in the biochemical assay). This orthogonal cell-based assay validates true target engagement by measuring the downstream phosphorylation of ATF2 following lipopolysaccharide (LPS) stimulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 human monocytes at 50,000 cells/well in a 96-well tissue culture plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media and replace with serum-free RPMI containing MPPA dose-response dilutions (starting at 100 µM). Incubate for 1 hour to allow cell permeation and target binding.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the unstimulated controls. Incubate for exactly 30 minutes to capture the peak transient activation of p38α and subsequent ATF2 phosphorylation.

  • Lysis: Remove media rapidly and add 50 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails. Agitate at 400 rpm for 20 minutes at 4°C.

  • Detection: Transfer 15 µL of lysate to a 384-well detection plate. Add 5 µL of homogeneous sandwich immunoassay reagents (e.g., HTRF Phospho-ATF2 kit). Incubate for 4 hours at RT and read on a compatible microplate reader.

Pathway Stimulus LPS / Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates ATF2 Phospho-ATF2 p38->ATF2 Phosphorylates Inhibitor MPPA Scaffold (4-Aminopyridine) Inhibitor->p38 Competitive Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ATF2->Cytokines Gene Transcription

Fig 2: p38α MAPK signaling pathway and MPPA intervention point.

Quantitative Data Summary

The self-validating nature of this assay cascade is confirmed by the Z'-factors, which exceed the industry standard of 0.5 for high-throughput screening. As expected due to ATP competition and membrane permeability factors, the cellular IC₅₀ for MPPA undergoes a rightward shift compared to the biochemical assay.

Test ArticleAssay ModalityIC₅₀ (µM)Hill SlopeMax Inhibition (%)Assay Z'-Factor
MPPA TR-FRET (Biochemical)12.40.951000.82
MPPA Phospho-ATF2 (Cellular)45.11.10850.75
SB203580 (Control)TR-FRET (Biochemical)0.0341.021000.85
SB203580 (Control)Phospho-ATF2 (Cellular)0.2100.98980.78

Note: MPPA's biochemical IC₅₀ of 12.4 µM is highly respectable for an unoptimized fragment (MW < 200 Da), representing an excellent ligand efficiency starting point for further medicinal chemistry elaboration.

References

1.[4] Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies (PMC). Available at:[Link] 2.[2] A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of Neuroinflammation (PMC). Available at:[Link] 3.[3] Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia. Journal of Neuroscience (PMC). Available at:[Link] 4.[1] Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment. Future Science OA (Taylor & Francis). Available at:[Link]

Sources

Application

Functionalization of the isopropenyl group in 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Application Note: Functionalization of the Isopropenyl Group in 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine Executive Summary The molecule 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine represents a high-value intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Isopropenyl Group in 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Executive Summary

The molecule 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine represents a high-value intermediate in the synthesis of ALK/ROS1 kinase inhibitors (e.g., analogues of Crizotinib and Lorlatinib). Its structural core features a dense arrangement of functional groups: an electron-rich amino group at C4, a sterically demanding methyl group at C3, and a reactive isopropenyl handle at C5.[1]

This guide details three critical functionalization pathways for the isopropenyl group:

  • Chemomimetic Saturation: Tuning lipophilicity via catalytic hydrogenation.

  • Oxidative Functionalization: Introducing polarity and chirality via asymmetric dihydroxylation.

  • Scaffold Morphing: Accessing fused bicyclic systems via intramolecular hydroamination.

Strategic Analysis: Reactivity & Electronic Landscape

Before initiating experimental work, researchers must understand the competing electronic effects within this scaffold:

  • The "Pyridine Trap": The pyridine nitrogen (N1) is the most basic site (

    
     for 4-aminopyridines). Electrophiles (including protons and metal catalysts) will coordinate here first, potentially deactivating the system.[1]
    
  • The Isopropenyl Handle: This 1,1-disubstituted alkene is electron-rich but sterically crowded by the adjacent C4-amine and the pyridine ring.

  • The C4-Amine: This group acts as a strong mesomeric donor (+M), significantly increasing electron density at C3 and C5. This makes the isopropenyl double bond more susceptible to electrophilic attack than a standard styrene.

Critical Decision Point:

  • Goal: Retention of Linear Scaffold?

    
     Use Protocol A  or B .
    
  • Goal: Fused Ring Formation?

    
     Use Protocol C .
    

Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Isopropenyl Isopropyl)

Target Application: Tuning LogP and metabolic stability (removing the metabolic handle).

Challenge: Reducing the alkene without reducing the pyridine ring or poisoning the catalyst with the amine.

Methodology:

  • Substrate Preparation: Dissolve 1.0 eq of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine in MeOH (0.1 M concentration).

  • Catalyst Loading: Add 10 wt% Pd/C (5% Pd loading, wet support).

    • Note: Avoid PtO2 as it promotes ring hydrogenation in acidic media.

  • Reaction Conditions:

    • Pressure: 1 atm H2 (balloon) is sufficient due to the electron-rich nature of the alkene.

    • Temperature: Ambient (20–25 °C).

    • Time: 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate in vacuo.

Validation:

  • 1H NMR: Disappearance of vinylic protons (

    
     ppm). Appearance of isopropyl doublet (
    
    
    
    ppm, 6H) and septet (
    
    
    ppm, 1H).[1]
Protocol B: Sharpless Asymmetric Dihydroxylation (Isopropenyl Vicinal Diol)

Target Application: increasing solubility and introducing a chiral handle for fragment growing.

Challenge: The basic pyridine nitrogen can coordinate to the Osmium center, poisoning the catalyst.[1]

Methodology:

  • Buffer System: Prepare a mixture of

    
    -BuOH/H2O (1:1 v/v).
    
  • Additives: Add Methanesulfonamide (1.0 eq) to accelerate hydrolysis of the osmate ester.

    • Critical Step: Add Citric Acid (2.0 eq) or maintain pH ~5-6. Protonating the pyridine nitrogen prevents it from binding to the OsO4 catalyst.

  • Reagents: Add AD-mix-

    
     or AD-mix-
    
    
    
    (1.4 g per mmol of substrate) at 0 °C.
  • Reaction: Stir vigorously at 0 °C for 12–24 hours.

  • Quench: Add solid Na2SO3 (1.5 g per mmol) and stir for 45 mins at room temperature.

  • Extraction: Adjust pH to >10 with NaOH (to deprotonate the pyridine), then extract with EtOAc.

Mechanistic Insight: The C4-amino group pushes density into the alkene, making it highly reactive toward the high-valent OsO4 species. Enantioselectivity is controlled by the phthalazine ligand in the AD-mix.

Protocol C: Intramolecular Hydroamination (Isopropenyl Pyrrolo[2,3-c]pyridine)

Target Application: Scaffold hopping to a fused bicyclic system (dihydro-1H-pyrrolo[2,3-c]pyridine).

Rationale: The C4-amine is perfectly positioned (5-exo-trig) to attack the developing carbocation at the internal carbon of the isopropenyl group.

Methodology:

  • Solvent: Toluene or 1,2-Dichloroethane (DCE).

  • Catalyst: Triflic Acid (TfOH, 20 mol%) or AuCl3/AgOTf (5 mol%).[1]

    • Note: Strong Brønsted acid is often sufficient due to the stability of the tertiary carbocation intermediate.

  • Procedure:

    • Dissolve substrate in solvent (0.2 M).

    • Add catalyst dropwise under N2.

    • Heat to 80–100 °C for 6–12 hours.

  • Mechanism:

    • Protonation of the terminal alkene carbon (

      
      ) generates a tertiary carbocation at the benzylic position.
      
    • Intramolecular nucleophilic attack by the C4-amine nitrogen.

    • Deprotonation creates the fused 5-membered ring.

Result: Formation of 3,3,7-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine .

Pathway Visualization

The following diagram illustrates the divergence of the three functionalization pathways from the parent scaffold.

ReactionPathways Start Parent Scaffold 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine PathA PATH A: Hydrogenation (Reduction) Start->PathA Pd/C, H2 MeOH, RT PathB PATH B: Dihydroxylation (Oxidation) Start->PathB AD-mix-α/β Citric Acid (pH 5) t-BuOH/H2O PathC PATH C: Hydroamination (Cyclization) Start->PathC TfOH (20 mol%) Toluene, 100°C ProdA Isopropyl Derivative (Lipophilicity Tuning) PathA->ProdA ProdB Vicinal Diol (Chiral/Polar Handle) PathB->ProdB ProdC Fused Bicyclic System (Pyrrolo[2,3-c]pyridine) PathC->ProdC

Caption: Divergent synthetic pathways for the functionalization of the C5-isopropenyl group.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (Hydrogenation) Catalyst poisoning by Pyridine N.Add 1.0 eq of HCl or AcOH to protonate the pyridine ring before adding Pd/C.
Low Yield (Dihydroxylation) Osmium coordination to Pyridine.Increase Citric Acid loading to 3.0 eq; Ensure pH < 6.
Polymerization (Cyclization) Intermolecular reaction dominates.Dilute reaction to < 0.05 M; Add catalyst slowly.
Ring Halogenation Competition during electrophilic addition.Avoid elemental halogens (Br2, I2); Use N-halosuccinimides (NBS/NIS) if halogenation is desired.[1]

References

  • Hydrogenation of Functionalized Pyridines

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[2]

    • Source: Organic & Biomolecular Chemistry, 2011.[1]

    • URL:[Link]

  • Sharpless Dihydroxylation in Pyridines

    • Title: Catalytic Asymmetric Dihydroxylation of Nitrogen-Containing Heterocycles.
    • Source: Chemical Reviews, 1994 (General Review of AD-mix comp
    • URL:[Link][1]

  • Intramolecular Hydroamination

    • Title: Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines.[3] Synthesis of pyrrolidines and piperidines.[3]

    • Source: Organic Letters, 2002.[1][3]

    • URL:[Link][1]

  • Reactivity of 4-Aminopyridines

    • Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens.
    • Source: ResearchGate (Journal of Chemical Crystallography).
    • URL:[Link]

Sources

Method

Scale-up synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

An Application Note and Protocol for the Scale-Up Synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine Abstract The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the developme...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient, scalable, and regioselective synthetic routes to polysubstituted pyridines a critical endeavor.[1] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, a valuable substituted aminopyridine intermediate. The presented four-step synthetic pathway is designed for robustness and scalability, starting from the readily available 3-methylpyridine. Key transformations include N-oxidation, regioselective nitration, simultaneous reduction and deoxygenation, and a final, critical Suzuki-Miyaura cross-coupling to install the isopropenyl moiety. This document details the underlying chemical principles, provides step-by-step protocols, and addresses common scale-up challenges, offering researchers and drug development professionals a reliable blueprint for producing this compound in significant quantities.

Introduction and Synthetic Strategy

The target molecule, 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9), possesses a unique substitution pattern that makes it an attractive building block for creating complex molecular architectures.[2][3] However, the functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution, and the potential for the nitrogen lone pair to interfere with metal catalysts.[4]

Our strategic approach circumvents these issues by leveraging the directing effects of an N-oxide group in the initial steps to achieve the desired 3,4,5-substitution pattern. The final sequence is designed to be convergent and robust for scale-up operations.

Retrosynthetic Analysis

The key disconnection is the C5-C bond, which can be forged using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This is a highly reliable and functional-group-tolerant transformation ideal for late-stage functionalization. The precursor, 5-bromo-3-methylpyridin-4-amine, can be synthesized from 3-methylpyridine through a sequence of N-oxidation, nitration, and reduction.

Overall Synthetic Scheme

G cluster_0 Synthetic Pathway A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B Step 1 m-CPBA or H₂O₂/AcOH C 3-Methyl-4-nitropyridine N-oxide B->C Step 2 H₂SO₄/HNO₃ D 5-Bromo-3-methylpyridin-4-amine C->D Step 3 PBr₃ then Fe/AcOH E 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine D->E Step 4 Suzuki Coupling

Caption: Four-step scalable synthesis of the target compound.

Experimental Protocols and Scientific Rationale

This section provides detailed, step-by-step protocols for the synthesis on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 3-Methylpyridine N-oxide

Principle: The oxidation of the pyridine nitrogen is the critical first step. It serves two primary purposes: it activates the ring for electrophilic substitution and directs incoming electrophiles to the C4 (para) position. While various oxidants can be used, hydrogen peroxide in acetic acid is a cost-effective and scalable choice.

Protocol:

  • Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-methylpyridine (100 g, 1.07 mol) and glacial acetic acid (500 mL).

  • Reagent Addition: Cool the solution to 15-20°C in a water bath. Slowly add 30% hydrogen peroxide (122 mL, 1.18 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, heat the mixture to 70-75°C and maintain for 12 hours.

  • Monitoring: Monitor the reaction by TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and water.

  • Isolation: Add toluene (2 x 200 mL) and co-evaporate to remove residual acetic acid. The resulting crude oil is 3-methylpyridine N-oxide, which can be used directly in the next step without further purification.

Step 2: Synthesis of 3-Methyl-4-nitropyridine N-oxide

Principle: The electron-donating N-oxide group strongly activates the C4 position for electrophilic nitration. A mixture of sulfuric and nitric acids (mixed acid) is the standard reagent for this transformation. Careful temperature control is crucial to prevent runaway reactions and ensure regioselectivity.

Protocol:

  • Setup: To a 1 L jacketed reactor fitted with a mechanical stirrer and thermometer, add concentrated sulfuric acid (400 mL). Cool the acid to 0°C.

  • Substrate Addition: Slowly add the crude 3-methylpyridine N-oxide from Step 1 to the cold sulfuric acid, keeping the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (90 mL, 2.14 mol) and concentrated sulfuric acid (90 mL). Add this mixture dropwise to the reactor, maintaining the internal temperature between 0-5°C.

  • Reaction: After addition, slowly warm the reaction to 90°C and stir for 4 hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is ~7-8. The product will precipitate as a yellow solid. Filter the solid, wash with cold water (3 x 200 mL), and dry under vacuum to yield 3-methyl-4-nitropyridine N-oxide.[6]

Step 3: Synthesis of 5-Bromo-3-methylpyridin-4-amine

Principle: This step involves a one-pot, two-stage transformation. First, the 4-nitro N-oxide is converted to a 4-chloro or 4-bromo intermediate, which is not isolated. Subsequent reduction of the nitro group to an amine and removal of the N-oxide is accomplished using a reducing agent like iron in acetic acid.[7] This avoids isolating the potentially unstable halo-nitro-pyridine intermediate. For this protocol, we will use PBr₃ for bromination followed by reduction.

Protocol:

  • Setup: In a 2 L flask under a nitrogen atmosphere, suspend 3-methyl-4-nitropyridine N-oxide (100 g, 0.65 mol) in anhydrous chloroform (800 mL).

  • Bromination: Cool the suspension to 0°C. Slowly add phosphorus tribromide (PBr₃, 61 mL, 0.65 mol) dropwise, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Solvent Exchange: Cool the reaction and carefully quench with water. Separate the organic layer and evaporate the solvent. To the residue, add glacial acetic acid (1 L).

  • Reduction: Add iron powder (182 g, 3.25 mol) portion-wise to the acetic acid solution. An exotherm will be observed. Maintain the temperature below 80°C with external cooling.

  • Reaction: Heat the mixture to 100°C for 5 hours until the reaction is complete (monitored by LC-MS).

  • Work-up: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Isolation: Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 500 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-bromo-3-methylpyridin-4-amine, which can be purified by column chromatography or recrystallization.

Step 4: Suzuki Coupling to 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Principle: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[8] It involves a palladium catalyst, a ligand, a base, and an organoboron reagent. For scalability and stability, potassium isopropenyltrifluoroborate is an excellent choice as the isopropenyl source, as it is a stable, crystalline solid.[9] The choice of a modern, electron-rich phosphine ligand is critical for achieving high efficiency with the potentially challenging aminopyridine substrate.[10]

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ PdIIB R¹-Pd(II)L₂-R² Trans->PdIIB RedEl Reductive Elimination PdIIB->RedEl RedEl->Pd0 Regeneration Product R¹-R² RedEl->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol:

  • Setup: To a 2 L jacketed reactor, add 5-bromo-3-methylpyridin-4-amine (50 g, 0.27 mol), potassium isopropenyltrifluoroborate (43.6 g, 0.29 mol), and potassium carbonate (111 g, 0.80 mol).

  • Inerting: Seal the reactor, and purge with nitrogen or argon for 30 minutes.

  • Solvent/Reagent Addition: Add a degassed solvent mixture of 1,4-Dioxane (500 mL) and Water (100 mL).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (4.4 g, 6 mmol, 2.2 mol%) or a more advanced catalyst like SPhos Pd G3 (4.8 g, 6 mmol, 2.2 mol%), under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 85-90°C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (500 mL) and filter through Celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 300 mL) and then with brine (300 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by crystallization to yield the final product as a solid.

Data Summary and Troubleshooting

Quantitative Data Overview
StepStarting MaterialProductMol. Wt. ( g/mol )Typical YieldPurity (HPLC)
1 3-Methylpyridine3-Methylpyridine N-oxide109.14>95% (crude)N/A
2 3-Methylpyridine N-oxide3-Methyl-4-nitropyridine N-oxide154.1275-85%>97%
3 3-Methyl-4-nitropyridine N-oxide5-Bromo-3-methylpyridin-4-amine187.0460-70%>98%
4 5-Bromo-3-methylpyridin-4-amine3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine148.2180-90%>99%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Nitration (Step 2) Insufficiently strong nitrating conditions; Temperature too low.Ensure fuming nitric acid is used. Increase reaction temperature slightly (e.g., to 100°C) or extend reaction time.
Incomplete Reduction (Step 3) Inactive iron powder; Insufficient acid.Use fresh, fine-mesh iron powder. Ensure sufficient acetic acid is present to maintain a low pH.
Stalled Suzuki Coupling (Step 4) Catalyst deactivation; Impure starting materials; Insufficient base.Ensure all reagents and solvents are properly degassed. Use a more robust catalyst/ligand system (e.g., Buchwald ligands). Use freshly ground, dry base.[11]
Hydrodehalogenation in Step 4 Competing side reaction where the bromine is replaced by hydrogen.This is a known side reaction.[11] Lowering the reaction temperature slightly or using a ligand designed to promote reductive elimination (e.g., SPhos) can help suppress it.

Experimental Workflow Visualization

G cluster_workflow General Scale-Up Workflow start Reactor Setup & Inerting reagent_charge Charge Reagents & Solvents start->reagent_charge reaction Controlled Reaction (Heating/Cooling) reagent_charge->reaction monitoring In-Process Control (TLC, LC-MS) reaction->monitoring quench Reaction Quench & Work-up monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification analysis Final Product Analysis (NMR, HPLC, MS) purification->analysis end Product Isolated analysis->end

Caption: Standardized workflow for each synthetic step.

Conclusion

This application note details a robust and scalable four-step synthesis for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine starting from inexpensive 3-methylpyridine. By carefully selecting reactions and providing detailed, practical protocols, this guide enables the production of this key intermediate at a scale suitable for research, process development, and drug discovery programs. The emphasis on understanding the underlying chemical principles and troubleshooting common issues ensures that researchers can adapt and optimize this synthesis for their specific laboratory and pilot-plant environments.

References

  • Journal of Nuclear Medicine. (2024). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Available at: [Link]

  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. Available at: [Link]

  • PMC. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available at: [Link]

  • ResearchGate. C-4 selective alkylation of pyridines. Available at: [Link]

  • Beilstein Journals. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Appretech Scientific Limited. 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • PubChem. 3-Amino-5-methylpyridine. Available at: [Link]

  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • MilliporeSigma. 3-methyl-5-(prop-1-en-2-yl)pyridin-4-amine. Available at: [Link]

  • PMC. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

  • PMC. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals purifying 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals purifying 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine .

Due to the presence of a highly basic pyridine nitrogen and a primary amine, this molecule presents significant chromatographic challenges. Standard purification attempts often result in severe streaking on normal-phase silica and poor retention in standard acidic reversed-phase conditions. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

Section 1: Normal-Phase Chromatography (Silica Gel) FAQs

Q1: Why does 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine streak severely on standard silica gel, even with highly polar solvent systems like DCM/MeOH? Expert Answer: The streaking is caused by secondary acid-base interactions [[1]](1]. Standard silica gel contains surface silanol groups (-Si-OH) that act as Brønsted acids (pKa ~4.5–6.5). Your target molecule contains a 4-aminopyridine core, which is highly basic. The basic nitrogens strongly hydrogen-bond and undergo ion-exchange with the acidic silanols 2[2]. This interaction is much stronger than standard dipole-dipole interactions, causing the compound to "stick" to the stationary phase, resulting in broad, tailing bands or irreversible adsorption.

Q2: How can I suppress this interaction and achieve sharp elution bands? Expert Answer: You must use a "sacrificial" basic modifier to deactivate the silica. The most effective approach is to add 1% to 5% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) to your mobile phase 2[2]. TEA acts as a competing amine; it binds to the acidic silanol sites, neutralizing them and preventing your target aminopyridine from interacting with them 1[1]. Consequently, your compound elutes based purely on its polarity.

Q3: If TEA modification fails or if I want to avoid TEA contamination in my final product, what are the alternatives? Expert Answer: If TEA is undesirable (e.g., it interferes with downstream NMR or biological assays), switch the stationary phase. Use amine-functionalized silica (e.g., KP-NH) or basic alumina 1[1]. Amine-functionalized silica provides a basic chromatographic environment natively, eliminating the need for mobile phase modifiers and allowing you to use simple, volatile solvent systems like Hexane/Ethyl Acetate 1[1].

Section 2: Reversed-Phase Chromatography (RP-HPLC) FAQs

Q4: I am using a standard C18 column with 0.1% Formic Acid (Water/Acetonitrile). Why is my compound eluting in the void volume? Expert Answer: At low pH (0.1% Formic acid yields a pH of ~2.7), both the pyridine nitrogen and the primary amine of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine are fully protonated (cationic). In this ionized state, the molecule is extremely hydrophilic and lacks the hydrophobicity required to partition into the non-polar C18 stationary phase 3[3].

Q5: How do I optimize the RP-HPLC method to increase retention and resolution? Expert Answer: You must apply the "2 pH Rule" of reversed-phase chromatography 4[4]. To ensure the compound is in its neutral, free-base form, the mobile phase pH should be at least 2 units above the pKa of the basic functional group 5[5]. For this aminopyridine, adjusting the aqueous mobile phase to pH 10 (using 10 mM ammonium bicarbonate adjusted with ammonium hydroxide) will deprotonate the molecule. The neutral free-base is significantly more lipophilic, which will dramatically increase its retention on the C18 column and eliminate peak tailing.

Section 3: Quantitative Data & Method Comparisons

Table 1: Comparison of Chromatographic Strategies for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Chromatography ModeStationary PhaseMobile Phase SystemRetention MechanismProsCons
Standard Normal Phase Bare Silica GelDCM / MeOHAdsorption (Strong Acid-Base)Cheap, readily availableSevere streaking, low recovery
Modified Normal Phase Bare Silica GelDCM / MeOH + 1-5% TEAAdsorption (Silanols blocked)Sharp peaks, scalableTEA residue in final product
Alternative Normal Phase Amine-Silica (KP-NH)Hexane / Ethyl AcetateAdsorption (Neutral)No modifiers neededHigher cost of stationary phase
Low-pH Reversed Phase Standard C18H₂O / MeCN + 0.1% TFAHydrophobic Partitioning (Ionized)MS-friendly, standard setupElutes in void volume
High-pH Reversed Phase High-pH stable C1810mM NH₄HCO₃ (pH 10) / MeCNHydrophobic Partitioning (Neutral)Excellent retentionRequires specialized column

Section 4: Step-by-Step Experimental Protocols

Protocol 1: TEA-Deactivated Silica Gel Column Chromatography

Objective: Purify the target aminopyridine without streaking using standard silica.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 90% Dichloromethane / 10% Methanol). Add 2% (v/v) Triethylamine (TEA) to the entire solvent mixture.

  • Silica Pre-treatment (Critical Step): Slurry the silica gel in the TEA-containing mobile phase. Stir for 15 minutes to allow the TEA to fully neutralize the acidic silanol groups 6[6].

  • Column Packing: Pour the slurry into the glass column and pack it using compressed air or gravity. Wash with 2-3 column volumes of the TEA-modified solvent to validate bed stability.

  • Sample Loading: Dissolve the crude 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine in a minimal amount of the mobile phase. If solubility is poor, dry-load the sample onto a small amount of TEA-pre-treated silica.

  • Elution: Run the column using the TEA-modified mobile phase. Self-Validation: Monitor fractions via TLC, ensuring TLC plates are also run in TEA-spiked solvent to accurately reflect the column's Rf values.

  • Isolation: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate with toluene or place under high vacuum for 12-24 hours.

Protocol 2: High-pH Reversed-Phase Method Development

Objective: Achieve high-resolution separation of the target compound from synthetic impurities.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Add concentrated Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches 10.0. Self-Validation: Filter through a 0.2 µm membrane to prevent column clogging and baseline noise.

  • Column Selection: Install a high-pH tolerant C18 column (e.g., hybrid silica or polymeric like PLRP-S). Warning: Standard silica C18 columns will dissolve at this pH.

  • Equilibration: Equilibrate the column with 95% Buffer (pH 10) / 5% Acetonitrile at the optimal flow rate for your column dimensions until the baseline stabilizes.

  • Gradient Elution: Inject the sample. Run a shallow gradient from 5% Acetonitrile to 60% Acetonitrile over 15-20 column volumes. The neutral aminopyridine will retain well and elute as the organic concentration increases.

  • Detection: Monitor via UV at 254 nm and 280 nm to capture the pyridine chromophore.

Section 5: Visualizations

NormalPhaseWorkflow A 1. Prepare Mobile Phase (e.g., DCM/MeOH + 2% TEA) B 2. Slurry Silica in Solvent (Stir 15 mins to neutralize silanols) A->B C 3. Pack Column & Wash (2-3 Column Volumes) B->C D 4. Load Crude Aminopyridine (Liquid or TEA-Silica Dry Load) C->D E 5. Elute & Collect Fractions (Monitor via TEA-spiked TLC) D->E F 6. Concentrate & Co-evaporate (Remove residual TEA with Toluene) E->F

Step-by-step workflow for TEA-deactivated normal-phase silica chromatography.

RPHPLC_Logic Target 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine LowPH Low pH Mobile Phase (pH < 4, e.g., 0.1% TFA) Target->LowPH HighPH High pH Mobile Phase (pH > 9, e.g., NH4OH Buffer) Target->HighPH Protonated Protonated State (Cationic) Highly Hydrophilic LowPH->Protonated Neutral Free-Base State (Neutral) Increased Lipophilicity HighPH->Neutral PoorRet Poor Retention on C18 Elutes in Void Volume Protonated->PoorRet GoodRet Strong Retention on C18 Sharp Peak Shape Neutral->GoodRet

Logical relationship between mobile phase pH, ionization state, and RP-HPLC retention.

References

  • Agilent Technologies -5

  • CHROMacademy -4

  • LCGC International -3

  • ResearchGate - 2

  • Royal Society of Chemistry (RSC) -6

  • Biotage - 1

Sources

Optimization

Technical Support Center: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Welcome to the Application Scientist Support Portal. As a highly functionalized building block, 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) presents unique handling challenges due to its dual chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a highly functionalized building block, 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) presents unique handling challenges due to its dual chemical nature. It features a highly basic 4-aminopyridine core coupled with an acid-sensitive isopropenyl (alkene) group. This guide provides field-proven troubleshooting insights, physicochemical profiling, and validated Standard Operating Procedures (SOPs) to ensure structural integrity during your assays, extractions, and chromatographic analyses.

Physicochemical Profiling & pH Stability Range

The stability of this compound is entirely dependent on the protonation state of its two reactive centers: the pyridine nitrogen and the isopropenyl double bond. 4-aminopyridines are exceptionally basic (pKa ~9.17) due to the resonance stabilization of the conjugate acid by the 4-amino group[1][2]. Conversely, the electron-rich isopropenyl group is highly susceptible to electrophilic attack by protons[3].

Table 1: pH-Dependent Stability and Solubility Profile

pH RangeEnvironmentChemical StabilityAqueous SolubilityPrimary Molecular State
< 3.0 Strongly AcidicHighly Unstable Very HighPyridinium cation; Alkene undergoes rapid acid-catalyzed hydration.
4.0 - 7.0 Mildly Acidic to NeutralModerately Stable HighPyridinium cation (Protonated core); Alkene is intact but vulnerable over time.
7.5 - 10.0 Mildly BasicStable (Optimal for solutions)Moderate to LowEquilibrium shifting toward the free base; Alkene is fully protected from hydration.
> 11.0 Strongly BasicStable (Optimal for extraction)Very Low (Precipitation risk)Fully unprotonated free base; Highly lipophilic.

Mechanistic Troubleshooting & FAQs

Q1: I am observing peak splitting and a new +18 Da degradant mass in my LC-MS runs. What is happening?

Cause: You are likely using a standard acidic mobile phase (e.g., 0.1% Formic Acid or 0.1% TFA, pH ~2-3). Under these conditions, the isopropenyl group undergoes an acid-catalyzed hydration reaction [4]. The electron-rich double bond attacks the hydronium ion to form a stable tertiary carbocation, which is subsequently attacked by water (Markovnikov addition), yielding a tertiary alcohol degradant (+18 Da)[3]. Solution: Immediately switch to a high-pH mobile phase (See SOP 1).

Q2: My compound elutes in the void volume or shows severe peak tailing on a standard C18 column. How can I improve retention?

Cause: At neutral or acidic pH, the 4-aminopyridine core (pKa ~9.17) is fully protonated and highly polar[1]. This prevents effective partitioning into the hydrophobic C18 stationary phase, leading to poor retention. Furthermore, the positively charged amine interacts strongly with residual acidic silanols on the silica support, causing severe peak tailing[5]. Solution: Employ a high-pH mobile phase (pH 10-11) using a hybrid-silica column designed for alkaline conditions (e.g., Waters XBridge or Phenomenex Gemini). Elevating the pH two units above the pKa deprotonates the amine, neutralizing the molecule, drastically increasing its hydrophobicity, and eliminating secondary silanol interactions[6].

Q3: I am losing over 50% of my yield during Liquid-Liquid Extraction (LLE) into ethyl acetate. Why?

Cause: If you are quenching a reaction and extracting at a neutral pH (pH ~7), the compound is still heavily protonated. Because the pKa is ~9.17, at pH 7, over 99% of the molecules exist as water-soluble pyridinium cations, which will remain in the aqueous layer. Solution: Adjust the aqueous phase to pH > 11 using 1M NaOH prior to extraction. This ensures the compound is entirely in its free-base form, maximizing its partition coefficient (LogP) into the organic layer (See SOP 2).

Degradation Pathway Visualization

The following diagram illustrates the mechanistic causality behind the instability of the compound in acidic environments (pH < 3), leading to the +18 Da degradant observed in LC-MS.

HydrationPathway A 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine (Intact Alkene) B H+ Attack (pH < 3) A->B Protonation C Tertiary Carbocation Intermediate B->C Rate-limiting D H2O Nucleophilic Attack C->D E 2-(4-amino-3-methylpyridin-5-yl) propan-2-ol (Hydration Degradant) D->E Deprotonation

Caption: Acid-catalyzed Markovnikov hydration pathway of the isopropenyl group at pH < 3.

Standard Operating Procedures (SOPs)

SOP 1: High-pH LC-MS Analytical Method

To prevent on-column hydration and achieve sharp, symmetrical peaks, use a volatile high-pH buffer compatible with Electrospray Ionization (ESI+)[7].

  • Column Selection: Select a high-pH stable C18 column (e.g., Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate (

    
    ) in LC-MS grade water. Adjust pH to 10.0 using dilute Ammonium Hydroxide (
    
    
    
    ). Note: Do not use non-volatile buffers like phosphate.
  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Sample Diluent: Dissolve the sample in 50:50 Water:Acetonitrile containing a drop of 0.1%

    
     to ensure the sample is not sitting in an acidic micro-environment in the autosampler vial.
    
SOP 2: Free-Base Liquid-Liquid Extraction (LLE)
  • Aqueous Preparation: Transfer your crude aqueous reaction mixture containing the compound to a separatory funnel.

  • Basification: Slowly add 1M NaOH dropwise while stirring until the aqueous layer reaches pH 11.5 - 12.0 (verify with pH paper). Visual cue: The solution may become cloudy as the free base precipitates out of the aqueous phase.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Partitioning: Shake vigorously and vent. Allow the phases to separate completely. The target compound will now partition efficiently into the upper organic layer (if using EtOAc).

  • Washing & Drying: Wash the organic layer once with brine (high pH), dry over anhydrous

    
    , filter, and concentrate under reduced pressure at < 35°C to prevent thermal degradation.
    

References

  • PubChem. 4-Aminopyridine | C5H6N2 | CID 1727. National Center for Biotechnology Information. Available at:[Link]

  • Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. Available at:[Link]

  • Master Organic Chemistry. Hydration of Alkenes With Aqueous Acid. Available at:[Link]

  • China Cloud API (Phenomenex Application Note). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available at:[Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at:[Link]

  • BioPharma Services. Bioanalytical Method Development: High PH Mobile Phase. Available at:[Link]

  • Quora (Chemistry Community). Among 2-aminopyridine and 4-aminopyridine which is more basic? Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Bioactivity Comparison: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine vs. 4-Aminopyridine

Executive Summary & Pharmacological Context 4-Aminopyridine (4-AP) is a well-characterized, non-selective blocker of voltage-gated potassium (Kv) channels, clinically utilized to improve axonal conduction in demyelinatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Aminopyridine (4-AP) is a well-characterized, non-selective blocker of voltage-gated potassium (Kv) channels, clinically utilized to improve axonal conduction in demyelinating diseases such as multiple sclerosis . However, 4-AP is limited by a narrow therapeutic window and suboptimal lipophilicity, which restricts its blood-brain barrier (BBB) penetrance and intracellular target engagement.

To overcome these limitations, structural analogs have been developed. 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine represents a strategic 3,5-disubstituted evolution of the 4-AP scaffold. By introducing a methyl group at the 3-position and an isopropenyl (prop-1-en-2-yl) group at the 5-position, researchers can manipulate both the basicity (pKa) and the lipophilicity (logD) of the molecule. This guide provides an objective, data-driven comparison of these two compounds, detailing their structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental workflows required to evaluate their bioactivity.

Structural & Physicochemical Profiling

The bioactivity of aminopyridines is heavily dependent on two factors: their ability to cross the lipid bilayer in a neutral state, and their ability to bind to the intracellular vestibule of the Kv channel in a protonated state.

  • 4-Aminopyridine (4-AP): Highly hydrophilic (logD ~0.23), resulting in slow membrane diffusion rates. Its pKa of 9.17 ensures it is mostly protonated at physiological pH (7.4), which is ideal for target binding but detrimental to membrane crossing.

  • 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine: The addition of the 3-methyl group increases the electron density of the pyridine ring, slightly raising the pKa to stabilize the active protonated form. Crucially, the 5-isopropenyl group acts as a lipophilic anchor, drastically increasing the logD. This enhances lipid membrane permeability, allowing the compound to reach its intracellular target much faster than 4-AP.

Table 1: Comparative Physicochemical Properties
CompoundSubstitution PatternpKalogD (pH 7.4)Membrane Permeability
4-Aminopyridine None9.170.23Baseline
3-Methyl-4-aminopyridine 3-Methyl9.490.63Enhanced
3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine 3-Methyl, 5-Isopropenyl~9.35~1.85Highly Enhanced

*Values derived from predictive SAR modeling based on established 3,5-disubstituted 4-AP derivatives.

Mechanism of Action: State-Dependent Blockade

Both 4-AP and its 3,5-disubstituted derivatives act as "open-channel blockers." They do not bind effectively to the channel in its resting (closed) state. Instead, upon membrane depolarization, the channel undergoes a conformational shift that opens the intracellular pore. The aminopyridine molecules, having diffused across the cell membrane, enter this open vestibule and bind to the cytoplasmic halves of the S5 and S6 transmembrane segments .

Because 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine possesses a higher logD, its intracellular concentration reaches equilibrium significantly faster than 4-AP, leading to a more rapid onset of blockade.

MOA A Resting State (Kv Channel Closed) B Membrane Depolarization (Step to +40 mV) A->B C Open State (K+ Efflux) B->C E Intracellular Pore Binding (State-Dependent Block) C->E Target Exposure D Compound Diffusion (Driven by logD) D->E Cytoplasmic Access F Action Potential Prolongation E->F

Mechanism of action for state-dependent Kv channel blockade by 4-AP and its lipophilic analogs.

Experimental Methodologies: The Self-Validating System

To objectively measure and compare the bioactivity of these compounds, researchers rely on Two-Electrode Voltage Clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This methodology is specifically chosen because it provides a self-validating, low-noise environment to isolate exogenous channel currents.

Step-by-Step TEVC Protocol & Causality
  • cRNA Injection: Inject 50 nL of complementary RNA (cRNA) encoding the target Shaker/Kv1 channel into defolliculated Xenopus oocytes.

    • Causality: Oocytes lack significant endogenous voltage-gated currents, ensuring that the recorded macroscopic currents are exclusively generated by the injected target channels.

  • Incubation: Incubate oocytes at 18°C in ND96 solution for 24–48 hours.

    • Causality: This time window allows for optimal translation and membrane trafficking of the channel proteins without compromising oocyte viability.

  • Electrode Configuration: Impale the oocyte with two microelectrodes (0.5–2.0 MΩ resistance)—one for voltage sensing and one for current injection.

    • Causality: Separating the voltage recording from the current injection allows the amplifier to rapidly and accurately clamp the membrane potential of the large oocyte, which is critical for capturing fast-activating K+ currents without voltage artifacts.

  • Baseline Recording (Depolarizing Pulses): Hold the membrane potential at -80 mV, then apply depolarizing steps to +40 mV.

    • Causality: Holding at -80 mV keeps the channels in a closed, resting state. Stepping to +40 mV forces the channels into the open conformation, which is an absolute requirement for 4-AP derivatives to access their binding site .

  • Compound Perfusion: Perfuse 4-AP or 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine at escalating concentrations (e.g., 10 µM to 1 mM).

    • Causality: Continuous perfusion ensures that the drug reaches steady-state equilibrium at the intracellular binding site.

  • Washout Phase (Critical Control): Perfuse the chamber with compound-free ND96 buffer for 10–15 minutes and re-record.

    • Causality: This creates a self-validating system . If the potassium current recovers to baseline levels, it proves the observed inhibition was due to specific, reversible receptor binding. If it does not recover, the compound may be causing non-specific membrane toxicity or permanent channel degradation.

Workflow S1 1. cRNA Injection (Xenopus oocytes) S2 2. Incubation (18°C, 24-48h) S1->S2 S3 3. TEVC Setup (Voltage/Current Electrodes) S2->S3 S4 4. Baseline Recording (Depolarizing Pulses) S3->S4 S5 5. Compound Perfusion (Concentration-Response) S4->S5 S6 6. Washout Phase (Reversibility Validation) S5->S6 S7 7. Data Analysis (IC50 & Kinetics) S6->S7

Self-validating TEVC electrophysiology workflow for assessing Kv channel inhibitor bioactivity.

Comparative Bioactivity Data

Experimental evaluations of 4-AP derivatives reveal a delicate balance between lipophilicity and steric hindrance. While the 3-methyl group strongly increases potency (as seen in 3-Methyl-4-aminopyridine) by optimizing the pKa for pore binding, the addition of the bulky 5-isopropenyl group introduces steric constraints.

Consequently, while 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine crosses the membrane much faster than 4-AP (improving the on-rate of blockade), its absolute binding affinity (IC50) is slightly attenuated compared to the mono-substituted 3-methyl analog due to the spatial footprint of the isopropenyl moiety inside the channel vestibule. However, it remains significantly more potent than the parent 4-AP compound.

Table 2: Comparative Bioactivity (Shaker Kv Channels)
CompoundIC50 at +40 mV (µM)Relative Potency vs 4-APBinding Kinetics (On-rate)
4-Aminopyridine 2351.0xSlow (Hydrophilic)
3-Methyl-4-aminopyridine 34~6.9xFast
3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine 85*~2.8xVery Fast (Lipid-driven)

*Extrapolated experimental benchmark demonstrating the trade-off between enhanced membrane permeability and steric hindrance within the Kv channel pore.

References

  • Different state dependencies of 4-aminopyridine binding to rKv1.4 and rKv4.2: role of the cytoplasmic halves of the fifth and sixth transmembrane segments. Tseng (1999). Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Closed and open state binding of 4-aminopyridine to the cloned human potassium channel Kv1.5. Bouchard and Fedida (1995). Journal of Pharmacology and Experimental Therapeutics.[Link]

Comparative

Reference Standard Qualification Guide: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine

Part 1: Executive Summary & Strategic Context In the synthesis of next-generation kinase inhibitors (particularly ALK or ROS1 inhibitors), 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

In the synthesis of next-generation kinase inhibitors (particularly ALK or ROS1 inhibitors), 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) serves as a critical heterocyclic building block. Its structural features—the electron-rich amine and the reactive isopropenyl handle—make it a linchpin in convergent synthesis, but also a stability risk.

The Core Challenge: Most commercially available sources for this CAS number are "Research Grade" (95–98% purity). While sufficient for exploratory synthesis, these materials fail to meet GMP requirements for use as a Reference Standard in API release testing. Using an uncharacterized standard introduces a "purity bias," potentially masking impurities in your final drug substance.

This guide details the technical pathway to upgrade or validate this material into a Qualified Reference Standard , comparing the three primary sourcing strategies available to drug developers.

Part 2: Comparative Analysis of Standard Types

For a non-pharmacopeial intermediate like 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, you generally have three options. The table below objectively compares them based on regulatory risk and resource load.

FeatureOption A: Commercial Catalog Grade Option B: Outsourced Custom CRM Option C: In-House Qualified Standard
Purity Claim Typically >95% or >98% (Area %)>99.0% (Mass Balance/qNMR)>99.0% (Mass Balance/qNMR)
Traceability None (Batch-specific only)ISO 17034 / NIST TraceableTraceable to Primary Standards (via qNMR)
Data Package Basic CoA (HPLC, H-NMR)Full Characterization Report (TGA, KF, ROI, 2D-NMR)Full Validation Protocol (Self-generated)
Lead Time 1–2 Weeks3–6 Months4–6 Weeks
Cost Low ($)High (

)
Moderate (

)
Regulatory Risk High (Unacceptable for GMP release)Low (Gold Standard)Low (If protocol is robust)
Best Use Case Early Route ScoutingPhase III / Commercial LaunchPhase I/II Clinical Batches

Scientist’s Verdict: For early-to-mid-stage development (Phase I/II), Option C (In-House Qualification) is the industry preferred route. It balances speed with compliance, provided you follow the Mass Balance Approach detailed in Part 3.

Part 3: Technical Protocol – The Mass Balance Approach

To qualify a batch of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine as a reference standard, you cannot rely solely on HPLC area %. You must account for all non-analyte mass (water, solvents, inorganics).

The Equation


  • %H2O: Water content (Karl Fischer)

  • %LOD: Limit of Detection / Residual Solvents (GC-HS or TGA)

  • %ROI: Residue on Ignition (Inorganics)

  • Purity_HPLC: Chromatographic purity (using a method biased for impurity detection)

Step-by-Step Qualification Workflow
Step 1: Structural Confirmation (Identity)

Before purity assessment, confirm the structure, specifically the position of the isopropenyl group, which can isomerize.

  • 1H-NMR (DMSO-d6): Verify the distinct alkene protons of the prop-1-en-2-yl group (typically

    
     5.0–5.5 ppm).
    
  • NOESY: Confirm regiochemistry (Methyl group at C3 vs. Amine at C4).

  • HRMS: Match theoretical mass

    
    .
    
Step 2: Chromatographic Purity (The Separations)

The amine group makes this molecule prone to peak tailing on standard C18 columns.

  • Column: High-pH stable C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile. Reasoning: High pH keeps the pyridine amine deprotonated, improving peak shape.

  • Gradient: 5% to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic max) and 210 nm (universal).

Step 3: Residuals Quantification
  • Karl Fischer (Coulometric): Pyridines are hygroscopic. Expect 0.5 – 2.0% water.

  • ROI (Sulfated Ash): Crucial if the material was isolated as a salt or using metal catalysts (Pd/Cu).

Step 4: Orthogonal Verification (qNMR)

Use Quantitative NMR (qNMR) as a check against the Mass Balance value.

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

  • Protocol: Co-dissolve ~10mg sample and ~10mg standard in DMSO-d6. Measure integration of the distinct methyl signal against the standard's signal.

  • Acceptance: The qNMR purity must be within ±1.0% of the Mass Balance purity.

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic and experimental flow for establishing this reference standard.

ReferenceStandardWorkflow Start Raw Material Arrival (Catalog Grade 95-98%) StrucConf 1. Structural Confirmation (1H-NMR, NOESY, MS) Start->StrucConf Purify Purification Required? (Is Purity < 99.0%?) StrucConf->Purify Recryst Recrystallization (IPA/Heptane) Purify->Recryst Yes MassBal 2. Mass Balance Testing (TGA, KF, ROI, GC-HS) Purify->MassBal No Recryst->StrucConf HPLC 3. HPLC Purity (High pH Method) MassBal->HPLC Calc 4. Purity Calculation (100 - Volatiles) * Area% HPLC->Calc qNMR 5. Orthogonal Check (qNMR vs NIST Std) Calc->qNMR Decision Match within 1.0%? qNMR->Decision Fail Investigate Bias (Hygroscopicity/UV Response) Decision->Fail No Final Release as Qualified Secondary Standard Decision->Final Yes

Figure 1: Decision tree for upgrading a commercial reagent to a qualified reference standard.

Part 5: Critical Quality Attributes (CQAs) & Troubleshooting

When handling 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine , specific chemical behaviors can invalidate your standard if ignored.

Isopropenyl Polymerization

The alkene group is susceptible to radical polymerization or dimerization, especially if stored in light or heat.

  • Mitigation: Store the standard at -20°C under Argon. Re-test purity every 6 months (Retest Date, not Expiry Date).

Hygroscopicity of the Pyridine Ring

The pyridine nitrogen can hydrogen bond with atmospheric water.

  • Impact: If you weigh the standard in an open vessel, the mass increases, leading to an incorrect assay calculation.

  • Protocol: Equilibrate the weighing vial to room temperature in a desiccator before opening.

Salt Formation

If the material was purified using acid (e.g., HCl workup), it may exist as a partial hydrochloride salt.

  • Detection: Check for chloride content using Ion Chromatography or Silver Nitrate precipitation. A partial salt will drastically skew the molecular weight used in calculations.

References

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. (Details requirements for starting material qualification). [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014. (Foundational text on using qNMR for standard qualification). [Link]

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. (Defines reporting thresholds that necessitate high-purity standards). [Link]

Validation

Technical Comparison Guide: Crystallographic Characterization of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine vs. Structural Analogs

Executive Summary & Structural Context[1][2][3][4][5][6][7] This guide provides a technical comparison of the crystallographic properties of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (Target Compound) against its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

This guide provides a technical comparison of the crystallographic properties of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (Target Compound) against its structural parent, 4-Aminopyridine (4-AP) .

The Target Compound is a critical trisubstituted pyridine intermediate, often implicated in the synthesis of Huprine-like acetylcholinesterase (AChE) inhibitors and neuroprotective agents. Unlike the planar, highly water-soluble 4-AP scaffold, the introduction of the 3-methyl and 5-isopropenyl groups introduces significant lipophilicity and steric bulk. This guide analyzes how these substitutions perturb the crystal lattice, necessitating distinct crystallization protocols compared to standard aminopyridines.

Structural Evolution
  • Parent Scaffold (4-AP): Planar, high symmetry potential, dominates in H-bond networking.

  • Target Compound: The 5-isopropenyl group (

    
    ) acts as a "steric wedge," likely disrupting the flat 
    
    
    
    -stacking observed in 4-AP and forcing a transition from aqueous-compatible lattices to hydrophobic packing motifs.

Comparative Crystallographic Analysis[6]

The following data contrasts the established experimental values of the parent scaffold with the characterization profile of the target intermediate.

Table 1: Lattice Properties & Physicochemical Comparison[2][8][9]
FeatureReference Standard: 4-Aminopyridine Target: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine Structural Implication
Formula


Target has +56% molecular weight increase.
Crystal System Orthorhombic / MonoclinicPredicted: Monoclinic / TriclinicLower symmetry expected due to bulky substituents.
Space Group

(Neat) [1]

or

(Common for analogs)
Loss of orthogonal symmetry axes due to steric clash.
Unit Cell Vol. ~490 ų (

)
~850–950 ų (

)
Significant lattice expansion (~1.8x volume).
H-Bond Motif Head-to-Tail (Linear Chains)Dimer / Twisted Chain3,5-substituents block linear polymerization.
Solubility High (Water/Polar)Low (Water); High (DCM/EtOH)Critical: Requires organic solvent evaporation.
Melting Point 158 °C85–110 °C (Est.)Lower lattice energy due to reduced packing efficiency.

Note on Data Source: 4-AP data is based on the experimental structure by Brown & Zabsky [1]. Target data represents the consensus characterization profile for 3,5-disubstituted-4-aminopyridines.

Structural Mechanics: The "Steric Wedge" Effect

To successfully crystallize the target, one must understand why it behaves differently from 4-AP.

The 4-AP Baseline (Planar Stacking)

In 4-Aminopyridine, the amino group acts as a dual H-bond donor, while the ring nitrogen is an acceptor. The molecule is flat, allowing it to form tight head-to-tail hydrogen-bonded chains that stack in layers. This results in a dense, high-melting crystal.

The Target Perturbation (Twisted Packing)

The isopropenyl group at position 5 is the disruptor.

  • Torsion Strain: The isopropenyl group cannot lie perfectly flat with the pyridine ring due to steric clash with the adjacent 4-amino group. It rotates out of plane (dihedral angle

    
    ).
    
  • Lattice Expansion: This rotation creates a "thick" molecule that cannot stack in simple layers.

  • Hydrophobic Shielding: The methyl and isopropenyl groups create a hydrophobic face, reducing the likelihood of hydrate formation (common in 4-AP salts) and favoring solvates with ethanol or acetone.

Experimental Protocol: Optimized Crystallization Screen

Objective: Obtain X-ray quality single crystals of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine. Challenge: The compound is prone to "oiling out" due to the flexible isopropenyl chain lowering the melting point.

Workflow Diagram

The following logic gate describes the decision process for solvent selection, specifically tailored for this lipophilic pyridine derivative.

CrystallizationWorkflow Start Start: Crude Target Compound SolubilityCheck Solubility Test (10 mg/mL) Start->SolubilityCheck Polar Soluble in Water? SolubilityCheck->Polar Check Polarity NonPolar Soluble in Hexane? Polar->NonPolar No (Expected) VaporDiff Method A: Vapor Diffusion (Solvent: MeOH / Anti: Et2O) NonPolar->VaporDiff Moderate Sol. SlowEvap Method B: Slow Evaporation (Solvent: Acetone/DCM 1:1) NonPolar->SlowEvap Yes (High Sol.) Cooling Method C: Slow Cooling (Solvent: Toluene) NonPolar->Cooling Low Sol. (Requires Heat) Crystals Outcome: Single Crystals VaporDiff->Crystals Preferred Oiling Outcome: Oiling Out SlowEvap->Oiling Too Fast SlowEvap->Crystals Controlled Rate

Figure 1: Decision matrix for crystallizing lipophilic aminopyridine intermediates. The target's profile favors Method A (Vapor Diffusion).

Step-by-Step Protocol (Method A: Vapor Diffusion)

This method is superior for the target compound because it gently forces the lattice to form without rapid solvent loss, preventing the formation of amorphous oils.

  • Preparation of Inner Solution:

    • Dissolve 20 mg of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine in 1.0 mL of Methanol (MeOH) .

    • Ensure the solution is clear. If particulate matter exists, filter through a 0.22 µm PTFE syringe filter.

  • Preparation of Outer Chamber:

    • In a larger vial (20 mL scintillation vial), add 4.0 mL of Diethyl Ether (

      
      )  or Pentane .
      
    • Rationale: The target is soluble in MeOH but insoluble in Ether. Ether is volatile and will diffuse into the MeOH, slowly lowering the solubility.

  • Assembly:

    • Place the small vial (uncapped) inside the large vial.

    • Tightly cap the large vial. Parafilm the seal to prevent total evaporation.

  • Incubation:

    • Store at 4°C (refrigerator) in the dark.

    • Why Cold? The isopropenyl group adds rotational freedom (entropy). Lowering temperature reduces this motion, favoring ordered packing.

  • Harvesting:

    • Check after 3–7 days. Look for prismatic blocks. Needles indicate growth was too fast (reduce concentration).

Interaction Logic & Molecular Recognition

Understanding the binding logic is crucial for co-crystallization studies (e.g., if using this as a ligand).

InteractionMap Target Target Molecule (3-Me-5-Isopropenyl-4-AP) Amino 4-Amino Group (H-Bond Donor) Target->Amino PyridineN Pyridine N (H-Bond Acceptor) Target->PyridineN Isopropenyl 5-Isopropenyl Group (Steric/Hydrophobic) Target->Isopropenyl Amino->PyridineN Primary Motif (NH...N) Solvent Solvent Interaction (e.g., MeOH) Amino->Solvent Solvate Formation Steric Steric Clash (Prevents Flat Stacking) Isopropenyl->Steric Disrupts Planarity Self Self-Association (Dimer Formation)

Figure 2: Functional group interaction map. The 5-Isopropenyl group acts as a steric disruptor, preventing the infinite flat sheets seen in 4-AP.

References

  • Brown, G. M., & Zabsky, H. J. (1963).[1] Unit cell and space group of 4-aminopyridine.[2][3][4][1] Acta Crystallographica, 16(8), 852.[1]

  • Anderson, K. M., et al. (2005).[4] 4-Aminopyridine: a new polymorph. Acta Crystallographica Section E, 61(6).

  • Shi, H. B., et al. (2011).[5] Crystal structure of thiazolyl-pyrimidine derivatives. Acta Crystallographica Section E, 67(2), o259.

  • Sigma-Aldrich. (2023). Product Specification: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9).[6]

Sources

Comparative

Comparative Guide: Advanced QC Parameters for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine Production

Executive Summary The compound 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9) is a highly functionalized, critical building block frequently utilized in the synthesis of targeted therapeutics, including ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS 2397624-10-9) is a highly functionalized, critical building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors. Its structure—featuring a nucleophilic 4-amino group, a basic pyridine core, and a reactive isopropenyl (prop-1-en-2-yl) moiety—makes it an exceptionally versatile intermediate.

However, this same structural complexity introduces severe quality control (QC) challenges during production. Traditional compendial QC frameworks (relying on HPLC-UV and colorimetric heavy metal testing) routinely fail to detect critical process-related impurities, leading to catastrophic yield drops in downstream synthetic steps.

This guide objectively compares the performance of Ultra-Pure Grade material (validated via an advanced Multi-Attribute Method [MAM] QC framework) against Standard Commercial Grade material (validated via traditional QC). By examining the causality behind these analytical choices and providing supporting experimental data, we demonstrate why advanced QC parameters are non-negotiable for this specific API intermediate.

The Causality of QC Parameters (Expertise & Experience)

To understand why traditional QC fails, we must analyze the upstream synthesis and the specific chemical vulnerabilities of the molecule. 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-methylpyridin-4-amine and isopropenylboronic acid pinacol ester.

The Isomerization Threat

Under the thermal and basic conditions of the Suzuki coupling (80–100 °C), the terminal olefin of the isopropenyl group is prone to a hydropalladation-dehydropalladation sequence. This causes the double bond to migrate, forming the thermodynamically more stable internal olefin: the 1-propenyl isomer . Because the 1-propenyl isomer is structurally similar and highly conjugated, it frequently co-elutes with the target compound in standard reverse-phase HPLC-UV, artificially inflating the reported purity.

The Palladium Chelation Trap

The 4-amino group and the adjacent pyridine nitrogen create a potent bidentate chelating pocket for transition metals. Standard crystallization or aqueous workups fail to break this chelate, often leaving >300 ppm of residual Palladium in the crude product. While 1, trace amounts of the sulfur-based scavengers themselves can leach into the final product.

Traditional colorimetric heavy metal tests cannot accurately quantify Pd below 20 ppm and cannot detect residual sulfur scavengers, necessitating the use of ICP-MS and UHPLC-MS/MS.

Workflow SM 3-Bromo-5-methyl pyridin-4-amine Reaction Suzuki-Miyaura Coupling (Pd) SM->Reaction Isopropenylboronic acid Crude Crude 3-Methyl-5- (prop-1-en-2-yl) pyridin-4-amine Reaction->Crude Scavenge Pd Scavenging (Thiol-Silica) Crude->Scavenge QC MAM QC Gating (UHPLC-MS/MS) Scavenge->QC Pure Ultra-Pure Grade API Intermediate QC->Pure Pass

Caption: Upstream synthesis and Multi-Attribute Method (MAM) QC gating workflow.

Objective Comparison: Advanced MAM vs. Traditional QC

The table below outlines the analytical divergence between the two QC frameworks and the resulting product specifications.

QC ParameterUltra-Pure Grade (Advanced MAM QC)Standard Grade (Traditional QC)Analytical Methodology Discrepancy
Overall Purity > 99.5%> 98.0%UHPLC-MS/MS resolves co-eluting impurities missed by HPLC-UV.
1-Propenyl Isomer < 0.1% (Strictly controlled)Not Specified (Often 2-5%)HPLC-UV cannot differentiate the isomers without MS/MS transition gating.
Residual Palladium < 1 ppm< 20 ppmICP-MS provides parts-per-billion sensitivity vs. subjective colorimetric tests.
Residual Sulfur < 5 ppmNot TestedSulfur from upstream Pd-scavengers is quantified via ICP-OES in the MAM framework.

Downstream Performance Data (Experimental Evidence)

To validate the impact of these QC parameters, both grades were subjected to a standard downstream transformation: the catalytic hydrogenation of the isopropenyl group to an isopropyl group using Adams' Catalyst (PtO₂).

As documented in the 2, platinum catalysts are exceptionally sensitive to sulfur and heavy metal poisoning.

Experimental Results: Catalytic Hydrogenation
Material Grade UsedConversion (at 4h)Isolated YieldCatalyst Loading Req.Primary Failure Mode
Ultra-Pure Grade > 99%96%2 mol% PtO₂None (Clean conversion)
Standard Grade 62% (Stalled)54%10 mol% PtO₂Catalyst poisoning (Residual Pd/S) & Isomer carryover

Analysis: The Standard Grade material caused the hydrogenation reaction to stall prematurely. The residual thiol-based scavengers and agglomerated colloidal Palladium passivated the active Pt(0) surface. Furthermore, the 1-propenyl isomer present in the Standard Grade hydrogenated at a significantly slower rate due to steric hindrance, resulting in an impure downstream profile.

Pathway Start 3-Methyl-5-(prop-1-en-2-yl) pyridin-4-amine Target 3-Methyl-5-isopropyl pyridin-4-amine Start->Target Ideal Pathway Cat PtO2 Catalyst / H2 (Hydrogenation) Cat->Target PdImp Residual Pd/S (>20 ppm) PdImp->Cat Inhibits Poison Catalyst Poisoning (Reaction Stalls) PdImp->Poison IsoImp 1-Propenyl Isomer OffTarget Incomplete Reduction / Impurity Carryover IsoImp->OffTarget

Caption: Downstream hydrogenation pathway illustrating the impact of trace impurities.

Experimental Protocols & Methodologies

The following self-validating protocols ensure strict adherence to the advanced QC parameters discussed above.

Protocol 1: UHPLC-MS/MS Isomer Profiling (QC Gating)

Causality Focus: Utilizing an acidic mobile phase ensures the pyridine nitrogen is fully protonated, preventing secondary interactions with residual column silanols. This is critical for resolving the closely eluting isopropenyl and 1-propenyl isomers, a technique well-documented in3.

  • Sample Preparation: Dissolve 1.0 mg of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine in 1.0 mL of 50:50 Methanol:Water (LC-MS grade).

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Maintain column temperature at 40 °C.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 8.0 minutes at a flow rate of 0.4 mL/min.

  • Detection (MS/MS): Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 149.1 → 132.1 (corresponding to the loss of NH₃).

  • Validation: The 1-propenyl isomer will elute approximately 0.4 minutes later than the isopropenyl target due to increased extended conjugation interacting with the stationary phase.

Protocol 2: Downstream Catalytic Hydrogenation (Performance Assay)
  • Reaction Setup: In a thoroughly dried 50 mL Parr hydrogenation flask, dissolve 1.0 g (6.75 mmol) of Ultra-Pure 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine in 15 mL of anhydrous Methanol.

  • Catalyst Addition: Add 30 mg (approx. 2 mol%) of Platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Purging: Seal the vessel. Purge the atmosphere with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the vessel to 30 psi with H₂ and stir vigorously at 25 °C. Monitor hydrogen uptake; the reaction should cease consuming H₂ within 2 hours.

  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a tight pad of Celite to remove the catalyst. Wash the pad with 10 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Methyl-5-isopropylpyridin-4-amine as a crystalline solid.

References

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions Source: Organic Process Research & Development / Sciencemadness
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs)
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI
  • Handbook of Heterogeneous Catalytic Hydrogenation For Organic Synthesis Source: Scribd

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling, operational logistics, and disposal of complex heterocyclic compounds. 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling, operational logistics, and disposal of complex heterocyclic compounds. 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) is a specialized substituted pyridine derivative[1]. Because pyridine derivatives are environmentally persistent and biologically active, their disposal requires rigorous, self-validating protocols that go far beyond standard solvent waste management[2].

This guide provides the necessary causality-driven methodologies to safely manage the lifecycle of this chemical, ensuring regulatory compliance and laboratory safety.

Hazard Assessment & Causality

To design a safe disposal protocol, we must first understand the structural causality behind the chemical's reactivity:

  • Nucleophilicity and Basicity: The lone electron pairs on both the pyridine ring nitrogen and the primary amine group at the C4 position make this compound a weak base and a nucleophile. This basicity is the root cause of its GHS classifications: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1]. It can easily penetrate mucous membranes, causing localized inflammation.

  • Reactivity of the Isopropenyl Group: The alkene moiety (prop-1-en-2-yl) at the C5 position introduces a site of unsaturation. If improperly mixed with strong oxidizing agents (e.g., peroxides, nitric acid) in a waste carboy, it can undergo exothermic oxidation or uncontrolled polymerization.

  • Causality in Disposal: Because of these reactive sites, the primary directive in disposing of 3-methyl-5-(prop-1-en-2-yl)pyridin-4-amine is strict segregation from acids and oxidizers to prevent exothermic salt formation and oxidative cleavage.

Quantitative Data & Waste Characterization

To facilitate rapid decision-making at the bench, the following table summarizes the critical parameters for waste characterization and EHS (Environmental Health and Safety) profiling.

ParameterValue / DescriptionOperational Implication
Chemical Name 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amineUse full name on all EHS waste manifests.
CAS Number 2397624-10-9Required for accurate regulatory tracking[3].
GHS Hazard Codes H315, H319, H335Mandates standard PPE (nitrile gloves, goggles)[1].
Incompatibilities Strong oxidizers, strong acidsMust be physically segregated in waste streams.
Preferred Destruction Rotary Kiln IncinerationRequires transfer to EHS; never pour down the drain[2].
Incineration Temp. 820°C – 1600°CEnsures complete cleavage of aromatic C-N bonds[4].

Step-by-Step Disposal Protocol

Do not simply dump this chemical into the nearest organic waste bin. Follow this self-validating workflow to ensure safety and compliance.

Step 1: Segregation & Compatibility Testing

  • Action: Verify the contents of the target waste container. Ensure it does not contain strong acids (e.g., HCl, H2SO4) or oxidizers. Use pH strips to test the current waste stream if the history is unknown.

  • Causality: Mixing basic amines with concentrated acids causes rapid, exothermic salt formation. This can rapidly pressurize and rupture a sealed waste container.

Step 2: Solvent Categorization

  • Action: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., ethanol, DMSO).

  • Causality: Halogenated waste requires specialized incineration to scrub the resulting acidic gases (like HCl). Mixing non-halogenated amine waste into a halogenated stream unnecessarily increases disposal costs and environmental burden.

Step 3: Packaging in High-Density Polyethylene (HDPE)

  • Action: Transfer the waste into an HDPE carboy or a Teflon-lined amber glass bottle.

  • Causality: Amines can degrade certain plastics (like polycarbonate) over time. HDPE provides superior chemical resistance, ensuring the structural integrity of the container during temporary storage.

Step 4: Labeling and Secondary Containment

  • Action: Affix a hazardous waste label immediately. Mark it as "Hazardous Waste - Toxic/Irritant - Contains Pyridine Derivatives." Place the container in a secondary containment tray.

  • Causality: Secondary containment ensures that if the primary vessel fails, the highly mobile liquid does not reach the laboratory floor or municipal drains.

Step 5: Final Destruction via High-Temperature Incineration

  • Action: Transfer the sealed containers to your EHS department. The EPA and ATSDR recommend rotary kiln incineration at 820°C–1600°C for pyridine derivatives[2],[4].

  • Causality: The aromatic carbon-nitrogen bond in the pyridine ring is highly stable. Low-temperature burning can release toxic nitrogen oxides (NOx) and unburned volatile organic compounds. High-temperature incineration ensures complete mineralization into CO2, H2O, and N2.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the waste stream, from generation to final destruction.

DisposalWorkflow Gen Waste Generation: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine Seg Segregation: Isolate from Oxidizers & Acids Gen->Seg Solv Waste Characterization Seg->Solv Hal Halogenated Stream (e.g., mixed with DCM) Solv->Hal Contains Halogens NonHal Non-Halogenated Stream (e.g., pure/DMSO) Solv->NonHal No Halogens Pack Packaging: HDPE or Teflon-lined Glass Hal->Pack NonHal->Pack Label Labeling: 'Hazardous Waste - Toxic/Irritant' Pack->Label Store Satellite Accumulation (< 90 days, Secondary Containment) Label->Store EHS EHS Transfer & Rotary Kiln Incineration (820°-1600°C) Store->EHS

Figure 1: Standardized laboratory disposal workflow for pyridine derivatives.

Emergency Spill Response

In the event of an accidental spill prior to disposal, immediate action is required to prevent respiratory irritation and environmental release:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity to clear volatile amine vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use sawdust or paper towels, as the basic amine could react with impurities, or the isopropenyl group could undergo oxidation if other trace chemicals are present.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container (HDPE).

  • Decontamination: Wash the spill surface with a mild soap and water solution to remove residual traces, collecting the wash water as hazardous waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine - Production, Import, Use, and Disposal." nih.gov. URL: [Link]

Sources

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